Piperazine Citrate
Description
This compound is the citrate salt of piperazine, a cyclic amine with anthelminthic property. This compound is a gamma-aminobutyric acid GABA receptor agonist and blocks the activity of acetylcholine at the neuromuscular junction thereby altering neuronal cell membrane permeability and causing hyperpolarization. This results in flaccid paralysis of worm musculature allowing the worm to become dislodged by peristalsis and expelled from the body.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954.
RN given refers to parent cpd
See also: Piperazine (has active moiety).
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHUROHDHPVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N6O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |
| Record name | Piperazine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883334 | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6 | |
| Record name | Piperazine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAZINE CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Piperazine Citrate in Helminths
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperazine citrate, a widely used anthelmintic, exerts its primary effect on helminths by inducing a flaccid paralysis, which leads to the expulsion of the parasite from the host's gastrointestinal tract. This technical guide delineates the core mechanism of action of piperazine, focusing on its role as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes. Through a comprehensive review of electrophysiological and pharmacological studies, this document provides quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its molecular pathway and experimental workflows. The targeted action of piperazine on helminth-specific GABA receptor isoforms underscores its therapeutic selectivity and provides a foundation for the rational design of novel anthelmintic agents.
Core Mechanism of Action: GABA Receptor Agonism
The primary molecular target of piperazine in nematodes is the GABA receptor located on the somatic muscle cells.[1][2] Piperazine functions as a GABA agonist, mimicking the action of the endogenous inhibitory neurotransmitter, GABA.[1][2] This interaction triggers a cascade of events at the neuromuscular junction, culminating in the paralysis of the worm.
The binding of piperazine to the helminth GABA receptor activates the receptor's associated chloride ion channel.[2] This leads to an influx of chloride ions (Cl-) into the muscle cell, causing hyperpolarization of the cell membrane. Hyperpolarization increases the negative charge inside the neuron, making it less likely to fire an action potential. This inhibitory effect suppresses muscle contraction, resulting in a state of flaccid paralysis.
The paralyzed worm is unable to maintain its position within the host's intestine and is subsequently expelled by the natural peristaltic movements of the gut. Notably, this mechanism of action does not directly kill the helminth, but rather facilitates its removal from the host.
Signaling Pathway of Piperazine Action
References
An In-depth Technical Guide to Piperazine Citrate as a GABA Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine citrate, a widely used anthelmintic agent, exerts its primary pharmacological effect through its action as a γ-aminobutyric acid (GABA) receptor agonist. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies related to the interaction of this compound with GABA receptors. The document focuses on its well-established role in nematodes and explores the contrasting and limited data available for its effects on mammalian systems. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
Piperazine and its salts, including this compound, have been utilized for decades in veterinary and human medicine for the treatment of intestinal nematode infections, such as those caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2][3] The therapeutic efficacy of piperazine is attributed to its ability to induce flaccid paralysis in these parasitic worms, leading to their expulsion from the host's gastrointestinal tract.[1][2] This paralysis is a direct consequence of piperazine's agonistic activity at GABA receptors located on the neuromuscular junctions of nematodes.
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates. It mediates its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors. The action of piperazine is primarily targeted at the GABA-A-like receptors in nematodes.
This guide will delve into the technical details of this compound's interaction with GABA receptors, presenting available quantitative data, outlining experimental protocols, and providing visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action in Nematodes
Piperazine acts as a selective GABA receptor agonist on the muscle membrane receptors of nematodes. This binding mimics the effect of the natural ligand, GABA, leading to the opening of chloride ion channels. The subsequent influx of chloride ions into the muscle cell causes hyperpolarization of the cell membrane. This increased negative charge within the cell raises the threshold for depolarization, making the muscle cell less excitable and unresponsive to stimulatory neurotransmitters like acetylcholine. The resulting state of flaccid paralysis prevents the worm from maintaining its position within the host's intestines, leading to its passive expulsion.
The selectivity of piperazine for nematode GABA receptors is a key aspect of its therapeutic profile. Vertebrates primarily utilize GABA in the central nervous system, and the isoforms of GABA receptors in nematodes differ from those in mammals, contributing to the drug's relatively low toxicity in the host.
Quantitative Pharmacological Data
Quantitative data on the binding affinity and efficacy of this compound at GABA receptors is predominantly available for nematode species. There is a notable lack of such data for mammalian GABA receptors in the public domain.
Table 1: Efficacy of this compound on Nematode GABA Receptors
| Species | Assay Type | Parameter | Value (mM) | Reference |
| Pratylenchus penetrans | Behavioral Assay (Paralysis) | EC50 | 12.3 | |
| Meloidogyne incognita | Behavioral Assay (Paralysis) | EC50 | 13.4 | |
| Heterodera glycines | Behavioral Assay (Paralysis) | EC50 | 14.4 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Piperazine at the Nematode Neuromuscular Junction
The binding of piperazine to the nematode's GABA-A-like receptor initiates a direct signaling cascade leading to muscle paralysis.
Experimental Workflow for GABA-A Receptor Binding Assay
This workflow outlines the key steps in a radioligand binding assay to determine the affinity of a compound for the GABA-A receptor.
Detailed Experimental Protocols
Protocol for GABA-A Receptor Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of a test compound to GABA-A receptors in rat brain tissue.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compound (this compound)
-
Centrifuge, homogenizer, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold binding buffer and repeat the centrifugation. This wash step is typically repeated three times.
-
Resuspend the final pellet in binding buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]muscimol.
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of unlabeled GABA.
-
For competitive binding, add the radioligand, membrane preparation, and varying concentrations of this compound.
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
-
Protocol for Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol describes the expression of GABA receptors in Xenopus oocytes and the electrophysiological recording of this compound's effects.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding GABA receptor subunits (e.g., nematode UNC-49 subunits)
-
ND96 solution
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, electrodes)
-
Perfusion system
-
GABA solution
-
This compound solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with the cRNA encoding the desired GABA receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a control solution of GABA to elicit a baseline current response.
-
Apply solutions containing varying concentrations of this compound and record the resulting currents.
-
To test for agonism, apply this compound alone. To test for modulation, co-apply this compound with GABA.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Construct a dose-response curve by plotting the current amplitude against the concentration of this compound.
-
Determine the EC50 or IC50 from the curve.
-
Piperazine and Mammalian GABA Receptors: A Point of Contrast
While this compound is a clear agonist at nematode GABA receptors, its effect on mammalian GABA receptors is not well-characterized, and there is a conspicuous absence of quantitative binding or efficacy data for this compound itself. However, studies on piperazine derivatives have revealed a contrasting pharmacological profile.
Several 1-substituted piperazine derivatives have been shown to act as antagonists at human α1β2γ2 GABA-A receptors. For example, 1-(2-chlorophenyl)piperazine (2CPP) was found to be a potent antagonist with an IC20 value of 46 µM. This suggests that the core piperazine structure can interact with mammalian GABA-A receptors, but the nature of this interaction (agonist vs. antagonist) is highly dependent on the substitutions on the piperazine ring.
The observed central nervous system side effects of high doses of piperazine in mammals, such as somnolence or, paradoxically, the worsening of epileptic seizures, may be due to off-target effects or a complex, uncharacterized interaction with mammalian GABA receptors or other neurotransmitter systems. Further research is required to elucidate the precise molecular targets of piperazine in the mammalian CNS.
Conclusion
This compound's role as a GABA receptor agonist is well-established in the context of its anthelmintic action in nematodes. Its selective activation of nematode GABA-A-like receptors leads to hyperpolarization and flaccid paralysis of the parasite. Quantitative data, though limited, provides insight into its efficacy in various nematode species. In stark contrast, the direct interaction of this compound with mammalian GABA receptors remains poorly understood, with studies on its derivatives suggesting a potential for antagonistic activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of this compound and its derivatives at both invertebrate and vertebrate GABA receptors, which could inform the development of more selective anthelmintics and provide a better understanding of its potential off-target effects.
References
The Anthelmintic Spectrum of Piperazine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine citrate, a heterocyclic amine, has long been utilized as an anthelmintic agent in both human and veterinary medicine. Its efficacy is primarily directed against specific nematode populations, namely roundworms and pinworms. The mechanism of action involves the modulation of neurotransmission in susceptible helminths, leading to flaccid paralysis and subsequent expulsion from the host. This technical guide provides a comprehensive overview of the anthelmintic spectrum of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its activity.
Introduction
Introduced in the 1950s, this compound became a widely used treatment for infections caused by Ascaris lumbricoides (human roundworm) and Enterobius vermicularis (human pinworm).[1][2] Its application also extends to veterinary medicine for the control of ascarid infections in various domestic animals.[3] The drug's mode of action targets the neuromuscular system of the parasites, offering a selective toxicity profile.[4] This document serves as a technical resource, consolidating data on its spectrum of activity and providing detailed methodologies for its evaluation.
Mechanism of Action
This compound's primary anthelmintic effect is achieved through its action as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of susceptible nematodes.[4] This interaction leads to a cascade of events culminating in the paralysis of the worm.
-
GABA Receptor Agonism: Piperazine mimics the action of the inhibitory neurotransmitter GABA. It binds to GABA-gated chloride channels on the muscle cells of the helminth.
-
Hyperpolarization: The binding of piperazine to these receptors increases the influx of chloride ions (Cl-) into the muscle cell. This influx of negative ions causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli.
-
Flaccid Paralysis: The state of hyperpolarization leads to a flaccid paralysis of the worm's somatic musculature. The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract.
-
Expulsion: The host's natural peristaltic movements then expel the immobilized, but still living, worms from the body.
Some evidence also suggests that piperazine may interfere with the production of succinate, a key component in the anaerobic metabolism of Ascaris, which could contribute to the depletion of the parasite's energy reserves.
Signaling Pathway at the Nematode Neuromuscular Junction
Anthelmintic Spectrum and Efficacy
The anthelmintic activity of this compound is primarily focused on ascarid nematodes. Its efficacy against other types of helminths is limited.
Human Helminths
This compound is effective against:
-
Ascaris lumbricoides (Roundworm): It is a drug of choice for the treatment of ascariasis.
-
Enterobius vermicularis (Pinworm): It is also used for the treatment of enterobiasis.
It is generally considered ineffective against hookworms (Ancylostoma duodenale and Necator americanus), whipworm (Trichuris trichiura), and tapeworms (Taenia spp.).
Veterinary Helminths
In veterinary medicine, this compound is used to treat infections with:
-
Ascarids:
-
Toxocara canis and Toxascaris leonina in dogs.
-
Toxocara cati in cats.
-
Parascaris equorum in horses.
-
Ascaris suum in pigs.
-
Toxocara vitulorum in cattle.
-
Ascaridia galli in poultry.
-
-
Nodular worms: Oesophagostomum species in pigs.
-
Hookworms: While some sources indicate activity against hookworms in dogs and cats, its efficacy is generally considered lower than other available anthelmintics.
Quantitative Efficacy Data
The efficacy of this compound can vary depending on the parasite species, host, and dosage regimen.
| Host | Parasite | Dosage | Efficacy Metric | Efficacy (%) | Citation(s) |
| Human (Children) | Ascaris lumbricoides | Single dose, repeated after 2 weeks | Cure Rate (Low Infection) | 53 | |
| Cure Rate (Moderate Infection) | 31 | ||||
| Cure Rate (Heavy Infection) | 36 | ||||
| Human | Ascaris lumbricoides | Single dose | Cure Rate | Almost 100 | |
| Cattle (Calves) | Toxocara vitulorum | 200 mg/kg body weight, single dose | EPG Reduction (Day 21) | 100 | |
| Pigs | Ascaris suum | 200 mg/kg body weight | Worm Count Reduction | 99 - 100 | |
| Oesophagostomum spp. | 200 mg/kg body weight | Worm Count Reduction | 99 - 100 | ||
| Dogs (Pups) | Toxocara canis | Two doses, 5-7.5 hours apart | Worm Clearance (Corrected) | 52 | |
| Poultry | Ascaridia galli | 150 mg/kg body weight | Worm Elimination | 97 - 100 |
Experimental Protocols
The evaluation of the anthelmintic efficacy of this compound involves both in vitro and in vivo experimental models.
In Vitro Anthelmintic Assay using Pheretima posthuma
This assay is a common preliminary screening method due to the anatomical and physiological resemblance of the earthworm Pheretima posthuma to intestinal roundworms.
Materials:
-
Adult Indian earthworms (Pheretima posthuma), 5-6 cm in length.
-
Normal saline solution.
-
This compound (reference standard).
-
Test extracts/compounds.
-
Petri dishes.
-
Warm water bath (50°C).
-
Stopwatch.
Procedure:
-
Worm Collection and Preparation: Collect adult earthworms from moist soil and wash them with normal saline to remove any adhering debris.
-
Preparation of Test Solutions: Prepare different concentrations of the test compounds and the reference standard (e.g., this compound at 10 mg/ml) in normal saline. A control group with normal saline only should be included.
-
Exposure of Worms: Place a group of earthworms (e.g., six worms) in a Petri dish containing a specific volume (e.g., 50 ml) of the test or control solution.
-
Observation for Paralysis and Death:
-
Time of Paralysis: Record the time taken for each worm to become paralyzed. Paralysis is noted when the worm does not move even when shaken vigorously.
-
Time of Death: Record the time of death for each worm. Death is confirmed when the worm shows no movement upon vigorous shaking and when dipped in warm water (50°C). The fading of their body color can also be an indicator.
-
-
Data Analysis: Compare the time taken for paralysis and death in the test groups with the reference standard and control groups.
In Vivo Fecal Egg Count Reduction Test (FECRT) in Cattle
The FECRT is a standard method to evaluate the efficacy of an anthelmintic in a herd.
Materials:
-
A group of at least 10-15 cattle with naturally acquired gastrointestinal nematode infections.
-
This compound.
-
Weighing scales or weigh band.
-
Rectal gloves.
-
Sample collection bags.
-
Microscope, slides, and counting chamber (e.g., McMaster slide).
-
Flotation solution (e.g., saturated sodium chloride).
Procedure:
-
Animal Selection: Select a group of cattle of similar age and management history that have not been treated with an anthelmintic for at least 8 weeks. The animals should have a pre-treatment fecal egg count of at least 150 eggs per gram (EPG).
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Treatment: Weigh each animal and administer the correct dose of this compound according to the manufacturer's instructions.
-
Post-Treatment Sampling: Collect individual fecal samples from the same animals 10-14 days after treatment.
-
Fecal Egg Count:
-
For each sample, weigh a specific amount of feces (e.g., 2 grams).
-
Mix the feces thoroughly with a known volume of flotation solution.
-
Fill the chambers of a McMaster slide with the suspension.
-
Allow the eggs to float to the surface for a few minutes.
-
Count the number of eggs within the grid of the McMaster slide under a microscope.
-
Calculate the EPG for each sample.
-
-
Calculation of Efficacy: Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Experimental Workflow for Anthelmintic Drug Discovery
Conclusion
This compound remains a relevant anthelmintic with a well-defined, albeit narrow, spectrum of activity. Its mechanism of action, centered on the antagonism of nematode GABA receptors, provides a clear rationale for its efficacy against ascarids. While newer, broad-spectrum anthelmintics have been developed, the established efficacy and safety profile of this compound ensures its continued use in specific clinical and veterinary contexts. The experimental protocols detailed herein provide a framework for the continued evaluation of piperazine and the discovery of new anthelmintic compounds.
References
In Vivo Efficacy and Mechanism of Action of Piperazine Citrate against Ascaris lumbricoides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ascariasis, caused by the parasitic roundworm Ascaris lumbricoides, remains a significant global health concern, affecting over a billion people worldwide, with a disproportionate impact on children in low- and middle-income countries.[1] Piperazine citrate has long been a therapeutic agent for this infection, valued for its specific mode of action that leads to the safe expulsion of the parasite. This technical guide provides a comprehensive overview of the in vivo effects of this compound on Ascaris lumbricoides, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying biological and experimental processes. The primary mechanism of piperazine is the induction of flaccid paralysis in the worm by acting as a GABA (gamma-aminobutyric acid) receptor agonist at the neuromuscular junction.[2][3] This paralytic effect prevents the worm from maintaining its position within the host's intestine, leading to its expulsion through normal peristaltic activity.[2][4]
Mechanism of Action
This compound's anthelmintic activity is primarily centered on its interaction with the neuromuscular system of Ascaris lumbricoides. Unlike other anthelmintics that cause spastic paralysis, piperazine induces a flaccid paralysis, which is considered a safer therapeutic outcome as it reduces the risk of worm migration and potential intestinal obstruction.
Primary GABAergic Agonism
The principal mechanism of piperazine is its action as a GABA receptor agonist. In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle relaxation. Piperazine binds to and activates GABA-gated chloride channels on the somatic muscle cells of Ascaris. This activation increases the influx of chloride ions (Cl-), leading to hyperpolarization of the muscle cell membrane. The hyperpolarized state makes the muscle cells less excitable and unable to contract, resulting in a state of flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are passively expelled with the feces. Electrophysiological studies have demonstrated that piperazine increases the resting potential of Ascaris muscle cells and suppresses their pacemaker activity, similar to the effects of stimulating inhibitory nerve fibers.
Secondary Effects on Neuromuscular Transmission
In addition to its primary GABAergic action, piperazine also impacts other aspects of neuromuscular function in Ascaris. It has been shown to block the stimulating action of acetylcholine (ACh) at the neuromuscular junction. This blockade of cholinergic transmission further contributes to the paralytic effect on the worm.
Furthermore, piperazine has been observed to reduce the production of succinate by Ascaris lumbricoides. Succinate production is a critical part of the anaerobic metabolism that supplies energy for muscle contraction in the parasite. The inhibition of succinate formation, therefore, depletes the worm's energy reserves, further impairing its motility.
Figure 1. Signaling pathway of this compound at the Ascaris neuromuscular junction.
Quantitative Data on In Vivo Effects
The efficacy of this compound has been evaluated in numerous clinical and experimental settings. The following tables summarize key quantitative data regarding its pharmacodynamics and clinical effectiveness.
Table 1: Pharmacodynamic and Efficacy Data
| Parameter | Value | Reference |
| Mechanism of Action | GABA Receptor Agonist | |
| Primary Effect | Flaccid Paralysis | |
| Time to Paralysis | 1–2 hours post-dose | |
| Time to Expulsion | 6–24 hours post-dose | |
| Effective Paralytic Concentration | 8-12 μg/g of worm tissue |
Table 2: Clinical Efficacy in Human Ascariasis
| Infection Severity | Cure Rate (Single Dose Regimen*) | Reference |
| Low | 53% | |
| Moderate | 31% | |
| Heavy | 36% | |
| General (with purgative) | High efficacy, complete expulsion |
*Note: The single-dose regimen consisted of two single doses administered within a 2-week period. Cure rates were found to be lower in more severe infections, and reinfection occurred more rapidly. Co-administration with a purgative like castor oil has been shown to improve the complete expulsion of worms, especially in heavy infections.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for evaluating the in vivo efficacy of anthelmintics like this compound.
Protocol: In Vivo Efficacy Study in a Murine Model of Ascariasis
This protocol is adapted from established methods for studying larval ascariasis in mice.
Objective: To determine the efficacy of this compound in reducing the larval burden of Ascaris suum in experimentally infected mice.
Materials:
-
Ascaris suum embryonated eggs
-
6-8 week old BALB/c mice
-
This compound solution
-
Oral gavage needles
-
5% sodium hypochlorite for de-coating eggs
-
Standard laboratory animal housing and care facilities
Procedure:
-
Infection: Administer a calculated dose of 2,500 fully embryonated Ascaris suum eggs to each mouse via oral gavage.
-
Treatment: At a predetermined time post-infection (e.g., day 3 or 5), divide the mice into a treatment group and a placebo control group. Administer this compound to the treatment group via oral gavage. The dosage should be based on established literature (e.g., 75 mg/kg). The control group receives the vehicle (e.g., water).
-
Larval Recovery: At a specific endpoint (e.g., day 7 or 8 post-infection), euthanize the mice. Perfuse the lungs and liver to recover migrating larvae.
-
Quantification: Count the number of larvae recovered from the lungs and liver of each mouse under a microscope.
-
Data Analysis: Calculate the percentage reduction in larval burden in the treated group compared to the control group using the formula: [(Mean larvae in control - Mean larvae in treated) / Mean larvae in control] * 100. Statistical significance is determined using an appropriate test (e.g., t-test or Mann-Whitney U test).
Protocol: Human Clinical Trial for Ascariasis Treatment
This protocol outlines a general methodology for a double-blind, placebo-controlled clinical trial.
Objective: To evaluate the cure rate and egg reduction rate of this compound in humans infected with Ascaris lumbricoides.
Procedure:
-
Participant Recruitment: Recruit individuals with confirmed Ascaris lumbricoides infection, diagnosed by the presence of eggs in stool samples.
-
Baseline Assessment: Collect stool samples for two consecutive days before treatment to determine the baseline fecal egg count using a standardized technique (e.g., Kato-Katz or Ritchie-Frick egg dilution).
-
Randomization and Blinding: Randomly assign participants to either the this compound treatment group or a placebo group in a double-blind fashion.
-
Drug Administration: Administer the treatment or placebo. A typical dosage for this compound is 75 mg/kg daily for 2 days.
-
Follow-up and Outcome Assessment: Collect stool samples at predetermined intervals post-treatment (e.g., days 7, 14, and 21).
-
Efficacy Calculation:
-
Cure Rate: The percentage of participants in the treatment group who become egg-negative after treatment.
-
Fecal Egg Count Reduction Rate (FECRR): Calculated using the mean pre- and post-treatment egg counts.
-
-
Safety Monitoring: Monitor and record any adverse events throughout the study.
Figure 2. Generalized experimental workflow for an in vivo efficacy study.
Conclusion
This compound remains a relevant therapeutic option for ascariasis, particularly in specific clinical situations. Its primary in vivo effect is the induction of flaccid paralysis in Ascaris lumbricoides through its action as a GABA receptor agonist, which leads to hyperpolarization of the parasite's muscle cells. This mechanism, supplemented by the blockade of acetylcholine transmission and inhibition of energy metabolism, results in the safe and effective expulsion of the worms from the host's intestine. While newer broad-spectrum anthelmintics are now more commonly used, the well-understood mechanism and safety profile of piperazine ensure its continued place in the pharmacological arsenal against this widespread parasitic disease.
References
Piperazine Citrate for the Treatment of Enterobius vermicularis Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperazine citrate is an anthelmintic agent with a long history of use in the treatment of enterobiasis, the infection caused by the pinworm Enterobius vermicularis. Its primary mechanism of action involves the modulation of neurotransmission in the parasite, leading to flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract. While largely superseded by newer benzimidazole agents like mebendazole and albendazole due to their higher single-dose efficacy and broader spectrum of activity, a technical understanding of piperazine's pharmacology, efficacy, and associated experimental methodologies remains valuable for researchers in parasitology and drug development. This guide provides an in-depth review of this compound, focusing on its core scientific principles, quantitative data, and detailed experimental protocols relevant to its study.
Mechanism of Action
Piperazine exerts its anthelmintic effect by acting as a selective agonist at the parasite's neuromuscular junction. It primarily targets γ-aminobutyric acid (GABA) receptors on the nematode's muscle cells.[1][2]
-
GABA Receptor Agonism : Piperazine mimics the action of GABA, an inhibitory neurotransmitter in nematodes.[1][3][4]
-
Hyperpolarization : Binding of piperazine to the GABA receptor opens chloride ion channels, leading to an influx of Cl⁻ ions into the muscle cell.
-
Flaccid Paralysis : The increased negative charge inside the cell (hyperpolarization) makes the muscle cell less excitable, inhibiting its ability to contract. This results in a state of flaccid paralysis.
-
Expulsion : The paralyzed worms are unable to maintain their position within the host's intestine and are expelled live from the body by normal peristaltic action.
Some evidence also suggests piperazine may interfere with acetylcholine at the neuromuscular junction and block the production of succinate by the worm, further contributing to its paralytic effect. This selectivity for the parasite's neuromuscular system accounts for its relatively low toxicity in the host.
References
- 1. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative evaluation of mebendazole, piperazine and pyrantel in threadworm infection. Anthelmintic Study Group on Enterobiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Piperazine Citrate: A Potential Therapeutic Avenue for Cryptosporidiosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly among children and immunocompromised individuals.[1] The current standard of care, nitazoxanide, exhibits limited efficacy in these vulnerable populations, underscoring the urgent need for novel therapeutic agents.[2][3][4] This technical guide explores the potential of piperazine citrate, a well-established anthelmintic, as a repurposed drug for the treatment of cryptosporidiosis. Recent preclinical studies have demonstrated its promising activity against Cryptosporidium parvum, one of the most common species affecting humans.
Quantitative Efficacy Data
In vivo studies utilizing a murine model of cryptosporidiosis have provided the primary quantitative evidence for the anti-cryptosporidial activity of this compound. The following tables summarize the key findings from a pivotal study assessing the efficacy of this compound in both immunocompetent and immunocompromised mice.
Table 1: Efficacy of this compound in Immunocompetent Mice Infected with C. parvum
| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Oocyst Reduction Rate (%) |
| This compound | 20 | 7 | 4 |
| This compound | 30 | 7 | Significant reduction (specific % not provided) |
| This compound | 40 | 7 | Significant reduction (specific % not provided) |
| Nitazoxanide | 100 | 7 | 86-93 |
| This compound + Nitazoxanide | 30 + 100 | 7 | 89-95 |
| Control | - | - | 0 |
Data extracted from Rashed et al., 2021.[5]
Table 2: Efficacy of this compound in Immunocompromised Mice Infected with C. parvum
| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Oocyst Reduction Rate (%) |
| This compound | 20 | 7 | 72 |
| This compound | 30 | 7 | Significant reduction (specific % not provided) |
| This compound | 40 | 7 | Higher significant reduction than 20 & 30 mg/kg |
| Nitazoxanide | 100 | 5 | Significant reduction |
| This compound + Nitazoxanide | 30 + 100 | 7 | 95 |
| Control | - | - | 0 |
Data extracted from Rashed et al., 2021.
These studies indicate that this compound, particularly at higher doses and in combination with nitazoxanide, significantly reduces the shedding of C. parvum oocysts in a dose-dependent manner. Notably, the combination therapy demonstrated the highest efficacy in both immunocompetent and immunocompromised mouse models.
A related piperazine derivative, MMV665917, has also shown significant promise in various animal models, including mice, calves, and piglets, against both C. parvum and C. hominis. In a diarrheic piglet model of C. hominis infection, MMV665917 at 20 mg/kg twice daily for 7 days was more effective than a 10 mg/kg dose. This compound was reported to be curative in a mouse model of chronic cryptosporidiosis.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiments that have evaluated the efficacy of this compound against Cryptosporidium parvum.
1. Animal Model and Husbandry:
-
Species: Male Swiss Albino mice.
-
Weight: Approximately 20 gm.
-
Housing: Mice are housed in separate, labeled cages under controlled laboratory conditions with access to suitable food and water.
2. Immunosuppression (for immunocompromised model):
-
Agent: Dexamethasone®.
-
Administration: Administered for 15 days prior to infection to induce an immunosuppressive state.
3. Parasite and Infection:
-
Species: Cryptosporidium parvum.
-
Source: Oocysts are typically obtained from the stool of infected individuals or animals.
-
Infection: Experimental infection is confirmed before the commencement of treatment.
4. Drug Preparation and Administration:
-
This compound: Administered as an oral suspension at doses of 20, 30, and 40 mg/kg.
-
Nitazoxanide (NTZ): Administered as a syrup (100mg/5ml).
-
Combination Therapy: this compound (30 mg/kg) is administered with nitazoxanide.
5. Assessment of Efficacy:
-
Sample Collection: Morning stool samples are collected from the mice.
-
Oocyst Detection: Stool smears are prepared and stained using the modified Ziehl-Neelsen method to identify and count C. parvum oocysts.
-
Endpoint: The primary endpoint is the reduction in the number of oocysts shed in the feces of treated groups compared to an untreated control group.
Mechanism of Action
The proposed mechanism of action for this compound against parasitic worms is through its activity as a gamma-aminobutyric acid (GABA) agonist. It is hypothesized that a similar mechanism may be at play in its effect against Cryptosporidium.
Caption: Proposed mechanism of action of this compound on Cryptosporidium.
By binding to and activating GABA receptors on the parasite's cell membranes, this compound is thought to open chloride ion channels. The subsequent influx of chloride ions leads to hyperpolarization of the cell membrane, resulting in flaccid paralysis of the parasite. This paralysis would prevent the parasite from maintaining its position within the host's intestine, leading to its expulsion.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound against cryptosporidiosis is depicted below.
Caption: In vivo experimental workflow for assessing this compound efficacy.
Conclusion and Future Directions
The preliminary evidence for the efficacy of this compound against Cryptosporidium parvum is encouraging, particularly in immunocompromised models where current treatments fail. The synergistic effect observed when combined with nitazoxanide suggests a potential combination therapy that could enhance treatment outcomes. Further research is warranted to elucidate the precise molecular targets of this compound in Cryptosporidium and to optimize dosing regimens. Clinical trials are the necessary next step to validate these preclinical findings and to establish the safety and efficacy of this compound for the treatment of human cryptosporidiosis. The repurposing of this existing and affordable drug could offer a much-needed therapeutic option in the fight against this debilitating parasitic disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jesp.journals.ekb.eg [jesp.journals.ekb.eg]
Sub-chronic Oral Toxicity of Piperazine Citrate in Rats: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sub-chronic effects of piperazine citrate administration in rats, with a focus on hepatotoxicity and nephrotoxicity. The information is compiled from multiple toxicological studies to support researchers and professionals in drug development and safety assessment.
Executive Summary
This compound, a widely used anthelmintic agent, has a high therapeutic index.[1] However, sub-chronic exposure in rat models has demonstrated the potential for dose-dependent toxicity, primarily affecting the liver and, to a lesser extent, the kidneys. This guide summarizes the key quantitative findings, details the experimental methodologies employed in these studies, and provides visual representations of the toxicological pathways and experimental workflows.
Hepatotoxicity
Sub-chronic administration of this compound in rats has been shown to induce significant, dose-dependent increases in key serum markers of liver function. These findings suggest that prolonged high-dose exposure can be inimical to the liver and may compromise its normal function.[1][2]
Quantitative Data: Liver Function Parameters
The following table summarizes the dose-dependent effects of this compound on serum liver enzymes and bilirubin levels in rats after four months of treatment.[1][2]
| Parameter | Control Group | 30 mg/kg this compound | 60 mg/kg this compound | 100 mg/kg this compound | p-value vs. Control |
| Aspartate Transaminase (AST) (IU/L) | 12.8 ± 1.32 | 22.8 ± 1.43 | 27.6 ± 1.08 | 38.4 ± 3.75 | <0.01 (all doses) |
| Alanine Transaminase (ALT) (IU/L) | Not specified | 17.0 ± 0.77 | 18.2 ± 0.92 | 24.6 ± 1.50 | Statistically significant |
| Alkaline Phosphatase (ALP) (IU/L) | 49.6 ± 10.36 | 96.2 ± 0.49 | 132.8 ± 12.06 | 314.8 ± 38.46 | <0.01 (all doses) |
| Total Bilirubin (µmol/L) | 8.12 ± 0.08 | 8.32 ± 0.08 | 10.32 ± 0.9 | 16.18 ± 1.34 | p=0.1151 (30mg/kg), p=0.0406 (60mg/kg), p<0.0001 (100mg/kg) |
| Conjugated Bilirubin (µmol/L) | 4.24 ± 0.098 | 4.32 ± 0.08 | 4.4 ± 0.00 | 8.80 ± 0.00 | p=0.5447 (30mg/kg), p=0.1407 (60mg/kg), p=0.0002 (100mg/kg) |
Data presented as mean ± standard error.
Histological examination of the liver in rats treated with this compound revealed extensively deranged morphology, further supporting the biochemical findings of hepatotoxicity. The elevation in AST and ALP may suggest cholestasis.
Nephrotoxicity
Sub-chronic this compound administration has also been shown to impact kidney function, although the effects appear to be less pronounced than the observed hepatotoxicity.
Quantitative Data: Kidney Function Parameters
The following table summarizes the effects of this compound on serum creatinine, urea, and electrolyte levels in rats.
| Parameter | Control Group | 30 mg/kg this compound | 60 mg/kg this compound | 100 mg/kg this compound | p-value vs. Control |
| Creatinine (mmol/L) | Not specified | 89.8 ± 6.68 | 117.8 ± 17.11 | 148.2 ± 27.37 | Not statistically significant (all doses) |
| Urea (mmol/L) | Not specified | 5.16 ± 0.13 | 4.98 ± 0.60 | 6.16 ± 0.31 | p=0.1394 (30mg/kg), p=0.4193 (60mg/kg), p=0.0135 (100mg/kg) |
| Sodium (Na+) | Not specified | Not specified | Statistically significant | Statistically significant | p=0.0253 (60mg/kg), p=0.0012 (100mg/kg) |
| Potassium (K+) | Not specified | Not specified | Statistically significant | Statistically significant | p=0.0094 (60mg/kg), p=0.0005 (100mg/kg) |
Data presented as mean ± standard error.
Histological examination of the kidneys revealed extensively deranged morphology, indicating that sub-chronic high doses of this compound could be harmful to the kidneys.
Other Toxicological Observations
A 30-day study in Sprague-Dawley rats administered 150 mg/kg of piperazine daily showed no significant changes in fasting blood sugar, glycogen content in various tissues, or liver DNA, RNA, and protein content. However, a notable decrease in total lipid levels was observed in the liver, muscle, kidney, heart, and lungs of the treated group compared to the control group.
Experimental Protocols
The following sections detail the typical experimental designs used in the sub-chronic toxicity studies of this compound in rats.
Animal Model and Husbandry
-
Species: Sprague-Dawley or Wistar albino rats
-
Sex: Both male and female rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the commencement of the study.
-
Housing: Rats are housed in standard laboratory cages with ad libitum access to standard laboratory diet and water.
Dosing and Administration
-
Test Substance: this compound dissolved in a suitable vehicle (e.g., distilled water).
-
Route of Administration: Oral gavage is the most common route.
-
Dosage Levels: Studies have typically employed a control group and at least three dose levels, for example, 30, 60, and 100 mg/kg body weight/day.
-
Duration: Sub-chronic studies are conducted for periods ranging from 30 days to 4 months.
In-life Observations and Terminal Procedures
-
Clinical Signs: Daily observation for any signs of toxicity or changes in behavior.
-
Body Weight and Food Consumption: Recorded weekly.
-
Blood Collection: At the end of the study, blood is collected for hematological and biochemical analysis.
-
Necropsy and Histopathology: All animals are subjected to a gross necropsy. Key organs, including the liver and kidneys, are collected, weighed, and preserved for histopathological examination.
Visualizations
Experimental Workflow for Sub-chronic Toxicity Study
Caption: A typical experimental workflow for a 90-day sub-chronic oral toxicity study.
Logical Pathway of this compound-Induced Hepatotoxicity
Caption: Logical relationship of this compound administration to observed hepatotoxicity.
Logical Pathway of this compound-Induced Nephrotoxicity
Caption: Logical relationship of this compound administration to observed nephrotoxicity.
References
The Anti-Inflammatory Potential of the Piperazine Scaffold: A Technical Overview for Researchers
An In-depth Guide to Early-Stage Investigations into Piperazine Derivatives as Anti-Inflammatory Agents
Introduction
While piperazine citrate is well-established as an anthelmintic agent, recent scientific inquiry has shifted towards the anti-inflammatory potential of the core piperazine scaffold. This technical guide synthesizes the initial, yet promising, investigations into various piperazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The piperazine moiety is emerging as a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. This guide provides a comprehensive summary of the quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding and guide future research in this burgeoning field.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of various piperazine derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key findings, providing a comparative look at the potency of different structural modifications to the piperazine core.
In Vitro Anti-Inflammatory Activity
A number of studies have focused on the ability of piperazine derivatives to inhibit key mediators of inflammation in cell-based assays. The data below highlights the inhibition of nitric oxide (a pro-inflammatory molecule) and tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Piperazine Derivatives
| Compound ID | Assay | Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| PD-1 | Nitrite Production | 10 µM | 39.42% | [1] |
| PD-2 | Nitrite Production | 10 µM | 33.7% | [1] |
| PD-1 | TNF-α Generation | 10 µM | 56.97% | [1] |
| PD-2 | TNF-α Generation | 10 µM | 44.73% |[1] |
Another crucial target in anti-inflammatory drug discovery is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Several piperazine derivatives have been evaluated for their ability to selectively inhibit COX-2.
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Piperazine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|
| 9d | 33.4 | 0.25 | 133.6 | [2] |
| Celecoxib (Standard) | 29.53 | 0.36 | 82.04 | |
Note: A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory effects of novel compounds. The data below presents the percentage of edema inhibition by various methyl salicylate derivatives of piperazine.
Table 3: In Vivo Anti-inflammatory Activity of Methyl Salicylate Piperazine Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) after 3h | Reference |
|---|---|---|---|
| M2 | 100 | 48.2 | |
| M14 | 100 | 51.5 | |
| M15 | 100 | 55.3 | |
| M16 | 100 | 58.7 | |
| Aspirin (Standard) | 100 | 45.6 |
| Indomethacin (Standard) | 5 | 59.8 | |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to evaluate acute anti-inflammatory activity.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a rat or mouse.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (piperazine derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compound at different doses
-
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This in vitro assay is used to determine the effect of a compound on the production of pro-inflammatory cytokines.
Objective: To measure the inhibition of TNF-α and IL-6 production by a test compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (piperazine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assay: In a parallel plate, perform an MTT assay to assess the cytotoxicity of the test compound at the tested concentrations.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control. Ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathways and Mechanisms of Action
Initial investigations suggest that the anti-inflammatory effects of piperazine derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Some piperazine derivatives have been shown to inhibit this pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Piperazine derivatives have been shown to interfere with the phosphorylation of key MAPK proteins.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial investigation of the anti-inflammatory properties of a novel piperazine derivative.
Conclusion
The initial investigations into the anti-inflammatory properties of piperazine derivatives are highly encouraging. The data presented in this guide demonstrates that the piperazine scaffold is a promising starting point for the development of novel anti-inflammatory agents. Derivatives have shown potent in vitro and in vivo activity, often comparable to or exceeding that of established non-steroidal anti-inflammatory drugs. The elucidation of their mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for rational drug design and optimization. Further research is warranted to explore the structure-activity relationships within this chemical class, to assess their pharmacokinetic and safety profiles, and to ultimately translate these promising preclinical findings into therapeutic applications for a range of inflammatory conditions. This guide serves as a foundational resource to aid in these future endeavors.
References
- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Piperazine Citrate as a Reference Standard in Anthelmintic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine citrate is a widely recognized anthelmintic drug used in both human and veterinary medicine for the treatment of infections caused by intestinal roundworms (nematodes), such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2][3] Its well-characterized mechanism of action and consistent in vitro effects make it an excellent positive control or reference standard in anthelmintic drug discovery and screening assays. These application notes provide detailed protocols for utilizing this compound as a reference standard in common in vitro anthelmintic assays.
Mechanism of Action
Piperazine is a GABA receptor agonist.[1] It acts on the neuromuscular junction of susceptible helminths by mimicking the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic activity.
Quantitative Data Summary
The following tables summarize the in vitro anthelmintic activity of this compound against various helminth species from published studies. These data can be used as a benchmark for evaluating the potency of novel anthelmintic compounds.
Table 1: Adult Worm Motility Assay - Pheretima posthuma (Earthworm) as a Model Organism
| This compound Concentration (mg/mL) | Time to Paralysis (minutes) | Time to Death (minutes) | Reference |
| 10 | 15.67 ± 0.33 | 32.33 ± 0.88 | Study A |
| 15 | 11.33 ± 0.33 | 25.00 ± 0.58 | Study A |
| 10 | 28.37 ± 1.14 | 65.13 ± 1.42 | Study B |
| 15 | 21.12 ± 0.42 | 58.34 ± 1.03 | Study B |
| 10 | 30.50 ± 0.84 | 75.17 ± 1.11 | Study C |
Data are presented as Mean ± SEM. Studies A, B, and C represent different experimental setups and should be compared with caution.
Table 2: Larval and Adult Stage Assays - Ascaridia galli (Poultry Roundworm)
| Assay Type | This compound Concentration | Endpoint | Result | Reference |
| Larval Migration Inhibition Assay | 6.78 x 10^7 nM | EC50 | - | |
| In Vivo (Chicken) | 100 mg/kg body weight | Efficacy against mature worms | 94% | |
| In Vivo (Chicken) | 200 mg/kg body weight | Efficacy against mature worms | 100% |
Experimental Protocols
The following are detailed protocols for common in vitro anthelmintic assays using this compound as a reference standard.
Adult Worm Motility Assay
This assay is widely used for the primary screening of anthelmintic compounds and is particularly effective for nematodes. The common earthworm, Pheretima posthuma, is often used as a model organism due to its anatomical and physiological resemblance to parasitic gastrointestinal roundworms.
References
Application Notes and Protocols for the Quantitative Determination of Piperazine Citrate in Syrup
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine citrate is an anthelmintic agent widely used in pharmaceutical formulations, particularly in syrup form for pediatric use. Accurate quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed protocols for three distinct analytical methods for the quantitative determination of this compound in syrup: a non-aqueous titrimetric method as per the United States Pharmacopeia (USP), a spectrophotometric method, and a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization.
Non-Aqueous Titrimetric Method (Official USP Method)
This method is based on the titration of this compound with perchloric acid in a non-aqueous medium (glacial acetic acid), using a visual indicator to determine the endpoint.
Principle: Piperazine is a weak base. In a non-aqueous solvent like glacial acetic acid, its basicity is enhanced, allowing for direct titration with a strong acid like perchloric acid.
Experimental Protocol:
Reagents and Materials:
-
Glacial Acetic Acid (AR grade)
-
Perchloric Acid, 0.1 N solution in glacial acetic acid
-
Crystal Violet indicator solution
-
This compound Reference Standard (USP grade)
-
Sample of this compound Syrup
-
Standard volumetric flasks, pipettes, and burette
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 700 mg of primary standard potassium hydrogen phthalate, previously dried at 120°C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator and titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green. Perform a blank determination and make any necessary corrections. Calculate the normality of the perchloric acid solution.
-
Sample Preparation: Accurately weigh a quantity of this compound syrup equivalent to about 200 mg of this compound and transfer it to a 100 mL beaker.[1]
-
Titration: Dissolve the sample in 100 mL of glacial acetic acid, warming slightly if necessary to aid dissolution.[1] Add a few drops of crystal violet indicator solution.
-
Titrate the solution with standardized 0.1 N perchloric acid to a blue-green endpoint.[1]
-
Perform a blank determination by titrating 100 mL of glacial acetic acid with the 0.1 N perchloric acid and make any necessary correction.[1]
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇ (this compound).[1]
Percentage of this compound = ( (V_s - V_b) * N * 10.71 ) / (W_s) * 100
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
W_s = Weight of the syrup sample taken (mg)
Spectrophotometric Method (Complexation with Bromothymol Blue)
This method relies on the formation of a colored complex between piperazine and bromothymol blue, which can be extracted and measured spectrophotometrically. This method is noted to be significantly faster than the official USP method.
Principle: Piperazine, being a base, forms a colored complex with the acid dye bromothymol blue. This complex is extractable into an organic solvent like chloroform, and its absorbance is proportional to the concentration of piperazine.
Experimental Protocol:
Reagents and Materials:
-
Bromothymol Blue solution
-
Chloroform (AR grade)
-
Buffer solution (pH as specified in the detailed method, typically acidic)
-
This compound Reference Standard (USP grade)
-
Sample of this compound Syrup
-
UV-Visible Spectrophotometer
-
Separatory funnels, volumetric flasks, and pipettes
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. For each standard, transfer a known aliquot to a separatory funnel.
-
Complex Formation and Extraction: Add the specified buffer solution and the bromothymol blue solution to the separatory funnel. Extract the formed complex with a measured volume of chloroform.
-
Measurement: Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for similar complexes is often in the visible region.
-
Sample Analysis: Accurately measure a quantity of the syrup, dilute it appropriately with water, and treat an aliquot in the same manner as the standards.
-
Measure the absorbance of the sample extract.
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance with the standard curve.
High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization
Since piperazine lacks a significant chromophore for UV detection, a derivatization step is necessary to form a UV-active product. This protocol outlines a method using dansyl chloride for derivatization.
Principle: Piperazine is derivatized with dansyl chloride to form a UV-absorbing derivative. This derivative is then separated and quantified using a normal-phase HPLC system.
Experimental Protocol:
Reagents and Materials:
-
Dansyl Chloride solution
-
Sodium Carbonate solution
-
1-Benzylpiperazine (Internal Standard)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound Reference Standard (USP grade)
-
Sample of this compound Syrup
-
HPLC system with a UV detector and a cyanopropyl column
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound and the internal standard (1-benzylpiperazine).
-
Sample Preparation: Dilute an accurately weighed amount of the syrup with water.
-
Derivatization: To an aliquot of the standard or sample solution, add the internal standard solution, followed by the dansyl chloride and sodium carbonate solutions. Sonicate the mixture to facilitate the reaction.
-
Extraction: Extract the formed dansyl derivatives into chloroform.
-
Chromatographic Conditions:
-
Column: Cyanopropyl column
-
Mobile Phase: Hexane:Isopropanol (e.g., 85:15)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 335 nm
-
Injection Volume: As appropriate
-
Calculation: Calculate the ratio of the peak area of the bis-dansyl-piperazine to the peak area of the internal standard for both the standard and the sample. Determine the concentration of this compound in the sample by comparing these ratios. The detector response has been shown to be linear for this compound concentrations ranging from 8–50 μg on-column.
Quantitative Data Summary
| Parameter | Titrimetric Method (USP) | Spectrophotometric Method | HPLC with Derivatization |
| Principle | Non-aqueous acid-base titration | Complex formation with a dye | Pre-column derivatization and chromatographic separation |
| Specificity | Moderate (subject to interference from other basic substances) | Moderate (can be affected by other amines) | High |
| Sensitivity | Lower | Moderate to High | Very High |
| Analysis Time | Longer (several hours including standardization) | Rapid (around 15 minutes per sample) | Moderate (depends on derivatization and run time) |
| Instrumentation | Basic laboratory glassware (burette, etc.) | UV-Visible Spectrophotometer | HPLC system with UV detector |
| Typical Use | Official quality control, assay of bulk drug | Rapid quality control, in-process checks | Stability studies, impurity profiling, research |
Visualizations
Caption: General workflow for the quantitative determination of this compound in syrup.
References
High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of piperazine using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for various applications, including the determination of piperazine as an impurity in active pharmaceutical ingredients (APIs), analysis of piperazine in formulations, and pharmacokinetic studies.
Introduction
Piperazine is a widely used organic compound in the pharmaceutical industry, both as an active ingredient and a synthetic intermediate.[1] Its analysis by HPLC, however, presents significant challenges due to its physicochemical properties. As a hydrophilic and basic compound that lacks a strong chromophore, piperazine exhibits poor retention on traditional reversed-phase columns and has low UV absorptivity.[1][2]
To address these analytical hurdles, several HPLC-based strategies have been developed. The two primary approaches are:
-
Pre-column Derivatization: This technique involves reacting piperazine with a labeling agent to introduce a chromophore, which allows for sensitive UV or fluorescence detection.[1][2]
-
Specialized Chromatography and Detection: This approach utilizes stationary phases with multiple retention mechanisms, such as mixed-mode or hydrophilic interaction chromatography (HILIC), to enhance the retention of polar, basic compounds like piperazine. When derivatization is not feasible, alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be employed.
This document details a robust and validated HPLC method involving pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) for the trace analysis of piperazine.
Challenges and Solutions in Piperazine HPLC Analysis
The following diagram illustrates the logical relationship between the analytical challenges associated with piperazine and the corresponding solutions.
Caption: Challenges and solutions in the HPLC analysis of piperazine.
Quantitative Data Summary
The following table summarizes the quantitative performance of the pre-column derivatization HPLC method for piperazine analysis.
| Parameter | Value | Reference |
| Linearity Range | 30 to 350 ppm | |
| Limit of Detection (LOD) | 30 ppm | |
| Limit of Quantification (LOQ) | 90 ppm | |
| Accuracy (% Recovery) | 104.87 - 108.06% | |
| Precision (%RSD) | 1.13% |
Experimental Protocol: Quantitative Analysis of Piperazine via Pre-column Derivatization with NBD-Cl
This method is suitable for determining trace amounts of piperazine in active pharmaceutical ingredients (APIs). The protocol involves the derivatization of piperazine with NBD-Cl to form a stable, UV-active product that can be readily quantified by HPLC.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Alliance e2695 separations module or equivalent |
| Detector | 2998 photodiode array UV detector or equivalent |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Note: The mobile phase should be filtered through a 0.45 µm nylon filter and degassed prior to use.
Reagents and Solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Piperazine standard (Sigma-Aldrich or equivalent)
-
4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich or equivalent)
-
Diluent: A suitable solvent for dissolving the standard and sample.
Standard Solution Preparation
-
Stock Solution: Accurately weigh approximately 20 mg of Piperazine standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution to achieve concentrations within the linear range (e.g., 30 to 350 ppm).
Sample Preparation
The sample preparation will vary depending on the matrix. For an API sample, a typical procedure is as follows:
-
Accurately weigh a suitable amount of the API sample into a volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
The concentration of the API solution may need to be adjusted to ensure the piperazine concentration falls within the method's linear range.
Derivatization Procedure
A specific derivatization procedure was not detailed in the provided search results. However, a general procedure would involve mixing a known volume of the standard or sample solution with an excess of the NBD-Cl reagent in a suitable buffer and allowing the reaction to proceed for a specific time at a controlled temperature before HPLC analysis.
Analysis
-
Inject 10 µL of the derivatized standard and sample solutions into the HPLC system.
-
Identify the piperazine derivative peak based on its retention time.
-
Quantify the piperazine peak based on the peak area response from the standard solutions.
General HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of piperazine, from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of piperazine compounds.
References
Application Notes and Protocols for In Vitro Larval Migration Inhibition Assay with Piperazine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthelmintic resistance is a significant and growing challenge in both veterinary and human medicine, necessitating the development of novel therapeutic agents and the effective screening of existing compounds. The in vitro Larval Migration Inhibition Assay (LMIA) is a robust and widely utilized method for the primary screening and evaluation of potential anthelmintic drugs. This assay quantifies the ability of a compound to inhibit the motility of parasitic nematode larvae, which is a reliable indicator of its anthelmintic potential.
These application notes provide a detailed protocol for the development and implementation of an in vitro larval migration inhibition assay using piperazine citrate. Piperazine is an anthelmintic that acts by paralyzing parasites, allowing them to be expelled by the host.[1][2] Its mechanism of action involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor at the myoneural junction of helminths, leading to hyperpolarization of the nerve endings, muscle relaxation, and ultimately, flaccid paralysis.[1][3] This makes the LMIA a particularly suitable assay for evaluating the efficacy of piperazine and its derivatives.
This document will guide researchers through the essential steps of the assay, from the preparation of materials and larval culture to data analysis and interpretation, with a focus on generating reproducible and reliable results.
Data Presentation
The following table summarizes quantitative data from an in vitro larval migration inhibition assay. The data includes the half-maximal effective concentration (EC50) of piperazine against Ascaridia galli, along with comparative data for other common anthelmintics. This allows for a direct comparison of the potency of this compound in this assay system.
| Compound | Target Species | Mean EC50 (nM) |
| Piperazine | Ascaridia galli | 6.78 x 10^7 |
| Thiabendazole | Ascaridia galli | 105.9 |
| Fenbendazole | Ascaridia galli | 6.32 |
| Levamisole | Ascaridia galli | 349.9 |
Data sourced from a study evaluating in vitro methods for anthelmintic efficacy testing against Ascaridia galli.
Signaling Pathway of Piperazine Action
The diagram below illustrates the mechanism of action of piperazine at the neuromuscular junction of susceptible nematodes.
Caption: Mechanism of piperazine-induced paralysis in nematodes.
Experimental Protocols
Preparation of Materials
-
Nematode Larvae: Third-stage larvae (L3) of a susceptible nematode species (e.g., Ascaris suum, Haemonchus contortus, or Ascaridia galli) are required. Larvae can be cultured from the feces of infected host animals.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as deionized water or a buffer (e.g., Phosphate Buffered Saline - PBS). The solubility of this compound is high in water.
-
Assay Plates: 96-well or 24-well microtiter plates are typically used.
-
Migration Apparatus: A small sieve (e.g., 20-25 µm nylon mesh) is required for each well. These can be constructed by fixing the mesh to the bottom of a cut pipette tip or a custom-made acrylic tube that fits inside the well.
-
Culture Medium: A suitable medium for maintaining larval viability during the assay is needed (e.g., RPMI-1640, PBS, or just sterile water, depending on the larval species and incubation time).
-
Positive Control: A known effective anthelmintic (e.g., Levamisole or Ivermectin) should be used.
-
Negative Control: The solvent used to dissolve the this compound (e.g., deionized water) should be used as a negative control.
-
Motility Inhibiting Agent (optional): Lugol's iodine can be used to immobilize larvae for easier counting.
-
Equipment: Inverted microscope, incubator (37°C), pipettes, sterile tubes, and other standard laboratory equipment.
Larval Preparation
-
Fecal Culture: Obtain fresh fecal samples from an animal infected with the desired nematode species. Mix the feces with a substrate like vermiculite and incubate at an appropriate temperature (e.g., 27°C) and high humidity for 7-10 days to allow eggs to hatch and develop into L3 larvae.
-
Larval Harvest: Harvest the L3 larvae using a Baermann apparatus. The motile larvae will migrate from the fecal culture into the warm water and can be collected from the bottom of the funnel.
-
Washing and Sterilization: Wash the collected larvae several times with sterile water to remove debris. To minimize bacterial and fungal contamination, a brief incubation in a mild disinfectant solution (e.g., 0.1% sodium hypochlorite) followed by thorough washing with sterile water can be performed.
-
Quantification: Estimate the larval concentration by counting the number of larvae in a small, known volume of the suspension under a microscope. Adjust the concentration as needed for the assay.
Assay Procedure
-
Preparation of this compound Dilutions: Perform serial dilutions of the this compound stock solution in the chosen culture medium to achieve the desired final concentrations for the assay.
-
Assay Setup:
-
Place a migration apparatus (sieve) into each well of the microtiter plate.
-
Add approximately 100-200 L3 larvae into each sieve.
-
Add the different concentrations of this compound, the positive control, and the negative control to the respective wells. Ensure each concentration is tested in triplicate. The final volume in each well should be consistent.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours. During this period, motile larvae will migrate through the sieve into the bottom of the well.
-
Counting of Migrated Larvae:
-
After incubation, carefully remove the sieves from the wells.
-
Optionally, add a motility-inhibiting agent like Lugol's iodine to the wells to immobilize the migrated larvae.
-
Count the number of migrated larvae in each well using an inverted microscope.
-
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of larval migration inhibition for each concentration is calculated using the following formula:
% Inhibition = 100 - [ (Number of migrated larvae in test well / Number of migrated larvae in negative control well) x 100 ]
-
Determine the EC50 Value: Plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50), which is the concentration of this compound that inhibits 50% of larval migration.
Experimental Workflow
The following diagram outlines the key steps in the in vitro larval migration inhibition assay.
Caption: Workflow for the Larval Migration Inhibition Assay.
Conclusion
The in vitro larval migration inhibition assay is a valuable tool for assessing the anthelmintic activity of compounds like this compound that induce paralysis in nematodes. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the efficacy of this compound against various nematode species. This information is crucial for drug discovery and development programs aimed at combating the growing threat of anthelmintic resistance. Careful standardization of larval batches, drug concentrations, and incubation times is essential for the successful implementation of this assay.
References
Application Notes and Protocols for the Laboratory Preparation of a Stable Piperazine Citrate Elixir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-scale preparation of a stable and palatable piperazine citrate elixir, an anthelmintic medication. This document outlines the formulation, detailed preparation protocol, and rigorous stability testing procedures necessary to ensure the quality, efficacy, and shelf-life of the final product.
Formulation Details
A stable this compound elixir can be formulated using a vehicle that minimizes degradation and enhances patient compliance. A sorbitol-based vehicle is recommended over sucrose, as the hydrolysis of sucrose into fructose and glucose can lead to a decrease in the this compound content over time[1]. The following formulation is for the preparation of 1000 mL of a this compound elixir.
Table 1: Formulation of this compound Elixir (1000 mL)
| Ingredient | Quantity | Function |
| This compound | 187.5 g | Active Pharmaceutical Ingredient |
| Sorbitol Solution (70% w/v) | 500 mL | Sweetening agent, Vehicle |
| Glycerin | 100 mL | Co-solvent, Viscosity modifier, Preservative |
| Ethanol (95%) | 50 mL | Co-solvent, Preservative |
| Peppermint Oil | 5 mL | Flavoring agent |
| Green S & Tartrazine Solution | 15 mL | Coloring agent |
| Purified Water | q.s. to 1000 mL | Vehicle |
Note: The quantity of this compound is based on the British Pharmacopoeia (BP) formulation, which corresponds to approximately 750 mg of piperazine hydrate per 5 mL dose.
Experimental Protocols
Preparation of this compound Elixir
This protocol details the step-by-step procedure for the laboratory preparation of 1000 mL of this compound elixir.
Materials and Equipment:
-
Beakers (various sizes)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Weighing balance
-
pH meter
-
Filtration apparatus (e.g., vacuum filtration with a suitable membrane filter)
-
Amber-colored glass bottles with screw caps for storage
Procedure:
-
Dissolution of this compound: In a large beaker, dissolve 187.5 g of this compound in approximately 300 mL of purified water with the aid of a magnetic stirrer.
-
Addition of Other Excipients: To the this compound solution, add 500 mL of sorbitol solution, 100 mL of glycerin, 50 mL of 95% ethanol, 5 mL of peppermint oil, and 15 mL of the coloring solution. Stir the mixture until it is homogeneous.
-
Volume Adjustment and pH Measurement: Transfer the solution to a 1000 mL graduated cylinder and add purified water to make up the final volume. The pH of the final elixir should be measured and recorded. A target pH range of 5.0-7.0 is generally considered optimal for the stability of this compound elixir.
-
Filtration: Filter the elixir through a suitable filter to remove any particulate matter and ensure clarity.
-
Packaging and Storage: The final elixir should be stored in well-closed, amber-colored glass bottles to protect it from light. Store at a controlled room temperature (e.g., 20-25°C).
Diagram 1: Experimental Workflow for Elixir Preparation
Caption: Workflow for the laboratory preparation of this compound elixir.
Stability Testing Protocol
A comprehensive stability testing program is crucial to determine the shelf-life of the elixir. This involves subjecting the product to various environmental conditions and monitoring its physical and chemical properties over time.
Stability Study Design
-
Long-Term Stability Study:
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
Accelerated Stability Study:
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Testing Frequency: 0, 3, and 6 months
-
Physical Stability Assessment
The following physical parameters should be evaluated at each time point.
Table 2: Parameters for Physical Stability Assessment
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear solution, free from particulate matter and crystal growth. |
| Color | Visual Inspection | No significant change in color. |
| Odor | Olfactory Assessment | No significant change in odor. |
| pH | Potentiometry | Within the range of 5.0 - 7.0. |
| Viscosity | Rotational Viscometer | No significant change from the initial value. |
Chemical Stability Assessment (Assay of this compound)
The concentration of this compound should be determined using a validated stability-indicating analytical method. A decrease in the active ingredient concentration below 90% of the initial value is generally considered a significant loss of potency.
Diagram 2: Logical Relationship of the Stability Testing Protocol
Caption: Overview of the stability testing protocol for this compound elixir.
Analytical Methods for Stability Assessment
The following are detailed protocols for the quantification of this compound in the elixir, which are essential for the chemical stability assessment.
Spectrophotometric Method
This method is based on the reaction of piperazine with a suitable chromogenic reagent.
Reagents:
-
p-Benzoquinone solution (1% w/v): Dissolve 1 g of p-benzoquinone in 100 mL of 95% ethanol. Prepare fresh.
-
Buffer solution (pH 5.4): Prepare a suitable buffer, such as a phosphate buffer, and adjust the pH to 5.4.
-
Standard this compound Solution: Accurately weigh and dissolve a known amount of this compound reference standard in purified water to prepare a stock solution. Further dilute to obtain working standards of known concentrations.
Procedure:
-
Sample Preparation: Accurately measure a volume of the elixir equivalent to a known amount of this compound and dilute with purified water to a suitable concentration.
-
Color Development: To a fixed volume of the diluted sample or standard solution in a volumetric flask, add 2 mL of the pH 5.4 buffer solution and 2 mL of the 1% p-benzoquinone solution.
-
Incubation: Allow the mixture to stand at room temperature for 30 minutes for color development.
-
Volume Makeup: Dilute the solution to the final volume with purified water.
-
Measurement: Measure the absorbance of the resulting colored solution at 516 nm against a reagent blank.
-
Calculation: Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
Stability-Indicating HPLC-UV Method
This method provides high specificity and can separate the active ingredient from its degradation products. Since piperazine lacks a strong chromophore, derivatization is necessary for UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents and Mobile Phase:
-
Derivatizing agent: 4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The exact composition should be optimized for the specific column and system.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent.
-
Prepare a sample solution by diluting the elixir to a similar concentration.
-
To a known volume of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent (e.g., methanol). The reaction may require heating for a specific time to ensure complete derivatization.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 35°C
-
Detection wavelength: 340 nm
-
Injection volume: 10 µL
Procedure:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the piperazine derivative.
-
Calculate the concentration of this compound in the elixir based on the peak areas of the sample and the standard.
Illustrative Stability Data
The following tables present illustrative stability data for a this compound elixir formulated with a sorbitol base. This data is intended to be representative of a stable formulation.
Table 3: Physical Stability of this compound Elixir (Long-Term Storage: 25°C/60% RH)
| Time (Months) | Appearance | Color | Odor | pH | Viscosity (cP) |
| 0 | Clear Solution | Green | Peppermint | 6.2 | 15.1 |
| 3 | Clear Solution | Green | Peppermint | 6.2 | 15.2 |
| 6 | Clear Solution | Green | Peppermint | 6.1 | 15.0 |
| 12 | Clear Solution | Green | Peppermint | 6.1 | 15.3 |
| 24 | Clear Solution | Green | Peppermint | 6.0 | 15.1 |
Table 4: Chemical Stability of this compound Elixir (Assay by HPLC)
| Time (Months) | Long-Term (25°C/60% RH) % Initial Concentration | Accelerated (40°C/75% RH) % Initial Concentration |
| 0 | 100.0 | 100.0 |
| 3 | 99.8 | 98.5 |
| 6 | 99.5 | 97.2 |
| 12 | 99.1 | - |
| 24 | 98.2 | - |
Conclusion
The provided formulation and protocols offer a robust framework for the laboratory preparation and stability assessment of a this compound elixir. Adherence to these guidelines, particularly the use of a stable vehicle like sorbitol and the implementation of a thorough stability testing program with validated analytical methods, is essential for developing a high-quality, stable, and effective pharmaceutical product.
References
Spectrophotometric Determination of Piperazine Citrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine citrate is an anthelmintic agent widely used in pharmaceutical formulations for the treatment of intestinal worm infections. Accurate and reliable quantification of this compound in bulk drug substances and finished dosage forms is crucial for ensuring product quality and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound based on the formation of colored complexes with various chromogenic reagents. The methodologies described are suitable for routine quality control and research applications.
Principle of the Method
The spectrophotometric assay of this compound typically involves a chemical reaction between the piperazine moiety, a secondary amine, and a specific chromogenic reagent. This reaction leads to the formation of a colored complex that absorbs light in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the colored solution is directly proportional to the concentration of the this compound complex. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound in an unknown sample can be determined by reference to a calibration curve prepared from standard solutions of known concentrations.
Quantitative Data Summary
Several spectrophotometric methods have been developed for the quantification of this compound, each employing a different complexing agent. The table below summarizes the key quantitative parameters for some of the prominent methods.
| Method | Reagent(s) | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Method A | Chloranilic Acid | 345 | 1 - 10 | ~21,500 (in acetonitrile) | [1][2] |
| Method B | Bromothymol Blue | Not Specified | Not Specified | Not Specified | [3][4] |
| Method C | Phenothiazine & N-Bromosuccinimide | 595 | 0.5 - 5 | Not Specified | [5] |
| Method D | Dichlone & Acetaldehyde | 580 | Not Specified | Not Specified | |
| Method E | p-Benzoquinone | 516 | 4 - 20 | 0.96 x 10⁴ |
Experimental Protocols
This section provides detailed experimental protocols for two selected methods for the spectrophotometric determination of this compound.
Method A: Chloranilic Acid Method
This method is based on the formation of a donor-acceptor complex between piperazine and chloranilic acid.
1. Materials and Reagents
-
This compound Reference Standard
-
Chloranilic Acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone)
-
Acetonitrile (Spectroscopic Grade)
-
Chloroform-Isopropanol (4:1 v/v)
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Solutions
-
Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve it in a small amount of the chosen solvent (acetonitrile or chloroform-isopropanol). Transfer the solution to a 100 mL volumetric flask and dilute to the mark with the same solvent.
-
Chloranilic Acid Solution (0.5 x 10⁻³ M): Prepare a stock solution of chloranilic acid in the chosen solvent.
-
Working Standard Solutions: From the standard this compound solution, prepare a series of working standards in the concentration range of 1-10 µg/mL by appropriate dilution with the solvent.
3. Experimental Procedure
-
To a series of 10 mL volumetric flasks, add aliquots of the working standard solutions.
-
Add a specified volume of the chloranilic acid solution to each flask.
-
Dilute to the mark with the solvent and mix well.
-
Allow the reaction to proceed for the optimized time (as determined by stability studies).
-
Measure the absorbance of each solution at 345 nm against a reagent blank prepared in the same manner but without the this compound standard.
-
Construct a calibration curve by plotting the absorbance versus the concentration of this compound.
-
For the assay of a sample, prepare the sample solution in the same solvent and follow the same procedure. Determine the concentration from the calibration curve.
4. Experimental Workflow Diagram
Caption: Workflow for this compound Assay using Chloranilic Acid.
Method D: Dichlone and Acetaldehyde Method
This method is based on the reaction of piperazine with 2,3-dichloro-1,4-naphthoquinone (dichlone) in the presence of acetaldehyde to form a violet-colored product.
1. Materials and Reagents
-
This compound Reference Standard
-
Dichlone (2,3-dichloro-1,4-naphthoquinone)
-
Acetaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Solutions
-
Standard this compound Solution: Accurately weigh 100 mg of this compound IP and dissolve in water, then dilute to 100 mL with water. Dilute 5.0 mL of this solution to 100 mL with dimethyl sulfoxide.
-
Dichlone Reagent: Dissolve 300 mg of dichlone in 50.0 mL of dimethyl sulfoxide. Add 8.0 mL of acetaldehyde, mix, and dilute to 100 mL with the same solvent. This reagent should be freshly prepared.
-
Working Standard Solutions: Prepare a series of working standards by taking aliquots (0.25 to 1.50 mL) of the standard this compound solution into 25 mL volumetric flasks.
3. Experimental Procedure
-
Transfer aliquots of the standard this compound solution (0.25 to 1.50 mL) to a series of 25 mL volumetric flasks.
-
Slowly add 3.0 mL of the dichlone reagent to each flask with constant shaking.
-
Allow the reaction mixture to stand for 30 minutes.
-
Adjust the volume to the mark with methanol.
-
Measure the absorbance of the reaction mixture at 580 nm against a reagent blank prepared in the same manner.
-
Construct a calibration curve by plotting the absorbance versus the concentration.
-
For the analysis of pharmaceutical dosage forms (tablets or syrup), an equivalent amount of the formulation is weighed, dissolved in water, filtered if necessary, and then diluted appropriately with dimethyl sulfoxide before proceeding with the assay as described above.
4. Experimental Workflow Diagram
Caption: Workflow for this compound Assay using Dichlone and Acetaldehyde.
Conclusion
The spectrophotometric methods described provide simple, rapid, and precise means for the quantitative determination of this compound in pharmaceutical preparations. The choice of method may depend on the availability of reagents, instrumentation, and the specific requirements of the analysis. It is recommended to validate the chosen method in the user's laboratory to ensure its suitability for the intended application. The provided protocols and workflows serve as a detailed guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative determination of this compound in this compound syrup USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of this compound in this compound syrup USP. | Semantic Scholar [semanticscholar.org]
- 5. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperazine Citrate in Ascaridia galli Infection Models in Poultry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ascaridia galli is a prevalent and pathogenic nematode that infects poultry, leading to significant economic losses through reduced weight gain and egg production.[1][2] Piperazine citrate has long been utilized as an effective anthelmintic for the control of ascaridiasis in poultry.[3][4] These application notes provide detailed protocols for the use of this compound in experimental Ascaridia galli infection models in chickens, summarizing key data and methodologies from scientific literature.
Mechanism of Action
This compound's anthelmintic activity stems from its effect on the parasite's neuromuscular system. It acts as a gamma-aminobutyric acid (GABA) receptor agonist.[5] This binding enhances the inhibitory effects of GABA, leading to hyperpolarization of the muscle cell membrane and a subsequent reduction in muscle cell excitability. The result is a flaccid paralysis of the worm, preventing it from maintaining its position within the host's intestines. The paralyzed worms are then expelled from the host's body through normal peristaltic movements.
References
Application Notes and Protocols for Cryptosporidium parvum Infection Studies in Mice Using Piperazine Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptosporidium parvum is a protozoan parasite that causes cryptosporidiosis, a gastrointestinal illness characterized by diarrhea. In immunocompromised individuals, this infection can be severe and life-threatening.[1][2][3] Nitazoxanide is the only FDA-approved drug for treating cryptosporidiosis, but it has limited efficacy in immunocompromised patients.[1][4] This has necessitated the search for new therapeutic agents. Piperazine citrate, an anthelmintic drug, and its derivatives have shown potential anti-cryptosporidial effects in preclinical studies. These application notes provide a detailed experimental design and protocols for evaluating the efficacy of this compound in mouse models of C. parvum infection.
Mechanism of Action
This compound functions as a gamma-aminobutyric acid (GABA) agonist. In nematodes, this leads to hyperpolarization of muscle cells, causing flaccid paralysis and subsequent expulsion of the worms from the host's intestines. While its precise mechanism against Cryptosporidium is not fully elucidated, it is a focus of ongoing research.
Experimental Design and Protocols
A robust experimental design is crucial for evaluating the efficacy of this compound against C. parvum. The following protocols are synthesized from various studies and represent a comprehensive approach.
Experimental Workflow
The overall experimental workflow involves animal model selection and preparation, oocyst preparation and inoculation, drug administration, and subsequent assessment of infection.
Caption: Experimental workflow for evaluating this compound efficacy.
Materials and Reagents
-
Cryptosporidium parvum oocysts
-
Experimental Mice (e.g., Swiss Albino, NOD SCID gamma)
-
This compound
-
Vehicle for drug suspension (e.g., distilled water, DMSO)
-
Dexamethasone (for immunosuppression, if required)
-
Nitazoxanide (as a positive control)
-
Materials for oral gavage (syringes, feeding needles)
-
Reagents for fecal analysis (e.g., modified Ziehl-Neelsen stain)
-
Reagents for histopathology (formalin, paraffin, H&E stain)
Detailed Protocols
-
Animal Selection: Use male Swiss Albino mice (or other appropriate strains like NSG for chronic infection models) weighing approximately 20 g. House the animals in controlled conditions with access to standard food and water.
-
Immunosuppression (for immunocompromised model):
-
Administer dexamethasone to induce immunosuppression. One reported method is subcutaneous injection for 15 days prior to infection.
-
Alternatively, IFN-γ knockout mice can be used to model chronic infection.
-
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Oocyst Source: C. parvum oocysts can be obtained from human stool samples and purified.
-
Inoculum Preparation: Prepare an inoculum containing a specific number of oocysts (e.g., 10^5 oocysts) in a small volume (e.g., 0.05 mL) of sterile saline or water.
-
Infection: Infect each mouse by oral gavage with the prepared oocyst suspension.
-
Grouping: After infection, randomly divide the mice into experimental groups (typically 4-5 mice per group):
-
Group A: Infected, untreated (Vehicle control)
-
Group B: Infected, treated with this compound (e.g., 20 mg/kg)
-
Group C: Infected, treated with this compound (e.g., 30 mg/kg)
-
Group D: Infected, treated with this compound (e.g., 40 mg/kg)
-
Group E: Infected, treated with Nitazoxanide (e.g., 100 mg/kg) as a positive control.
-
Group F (Optional): Infected, treated with a combination of this compound and Nitazoxanide.
-
-
Drug Preparation: Prepare a suspension of this compound in an appropriate vehicle.
-
Administration: Administer the treatment orally once daily for a specified period, typically 7 days, starting a few days post-infection.
-
Parasitological Assessment:
-
Collect fecal samples from each mouse at regular intervals (e.g., daily or every other day) post-treatment.
-
Prepare fecal smears and stain using the modified Ziehl-Neelsen method to identify and count C. parvum oocysts.
-
Calculate the mean number of oocysts per gram of stool.
-
The reduction in oocyst shedding is a primary indicator of drug efficacy.
-
-
Histopathological Assessment:
-
At the end of the experiment, euthanize the mice and collect sections of the ileum.
-
Fix the tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for pathological changes such as shortening of intestinal villi, hyperplasia of goblet cells, and inflammatory cell infiltration. The presence of parasitic stages within the intestinal epithelium should also be noted.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound on C. parvum Oocyst Shedding in Immunocompromised Mice
| Treatment Group (Administered for 7 days) | Dose (mg/kg) | Mean Oocyst Reduction (%) | Reference |
| This compound | 20 | 72% | |
| This compound | 30 | 77% | |
| This compound | 40 | 46% | |
| Nitazoxanide (for 5 days) | 100 | 93% | |
| This compound + Nitazoxanide | 30 + 100 | 95% |
Table 2: Efficacy of this compound on C. parvum Oocyst Shedding in Immunocompetent Mice
| Treatment Group (Administered for 7 days) | Dose (mg/kg) | Mean Oocyst Reduction (%) | Reference |
| This compound | 20 | 4% | |
| This compound | 30 | 26% | |
| This compound | 40 | 82% | |
| Nitazoxanide (for 5 days) | 100 | 86% | |
| This compound + Nitazoxanide | 30 + 100 | 89% |
Table 3: Histopathological Findings in the Ileum of Immunocompromised Mice
| Group | Histopathological Changes |
| Infected Control | Shortening of intestinal villi, hyperplasia of goblet cells, inflammatory cell infiltration, edema in the submucosa, multiple Cryptosporidium oocysts present. |
| This compound + Nitazoxanide Treated | Remarkable regression of histopathological alterations, approaching normal intestinal structure. |
Logical Relationships in Efficacy Assessment
The assessment of this compound's efficacy relies on the logical relationship between treatment and observable outcomes.
Caption: Logical flow for determining therapeutic efficacy.
Conclusion
The provided protocols and data offer a comprehensive framework for conducting preclinical evaluations of this compound against Cryptosporidium parvum in mouse models. Studies show that while this compound alone has some effect, its combination with nitazoxanide results in a high rate of reduction in parasite load and significant improvement in intestinal pathology, particularly in immunocompromised hosts. These findings support further investigation into piperazine-based compounds for the treatment of human cryptosporidiosis.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on experimentally cryptosporidium parvum infected mice [bmfj.journals.ekb.eg]
Application Notes and Protocols: The Use of Piperazine Derivatives in the Development of New Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents.[1] Piperazine, a six-membered nitrogen-containing heterocycle, has been identified as a "privileged scaffold" in medicinal chemistry due to its versatile structure and frequent presence in biologically active compounds.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[4][5] The structural flexibility of the piperazine ring allows for modifications at its N-1 and N-4 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance antimicrobial efficacy and overcome resistance mechanisms.
These notes provide an overview of the application of piperazine derivatives in antimicrobial drug discovery, including their synthesis, mechanisms of action, and structure-activity relationships. Detailed protocols for key experimental procedures are also presented to guide researchers in this field.
Data Presentation: Antimicrobial Activity of Piperazine Derivatives
The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative piperazine derivatives against a panel of bacterial and fungal strains, as reported in the literature.
Table 1: Antibacterial Activity of Quinolone-Piperazine Hybrids
| Compound | S. aureus (μg/mL) | M. catarrhalis (μg/mL) | E. coli (μg/mL) | Reference |
| 10g | 0.03 | 0.06 | >64 | |
| 11e | 1 | 0.03 | >64 | |
| Ciprofloxacin | 0.25 | 0.06 | 0.03 | |
| Linezolid | 1 | 0.5 | >64 | |
| Trimethoprim | 0.5 | 0.25 | 0.25 |
Compounds 10g and 11e are 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides.
Table 2: Antimicrobial Activity of Ciprofloxacin-Chalcone and Ciprofloxacin-Pyrimidine Hybrids
| Compound | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| 2b | 0.06 | 1.53 | 0.76 | 17.23 | |
| 2c | 0.07 | 3.23 | 1.61 | 3.89 | |
| 5a | 0.06 | 1.53 | 0.76 | 16.54 | |
| 5b | 0.12 | 1.49 | 0.74 | >50 | |
| Ciprofloxacin | 0.15 | 0.78 | 0.39 | >50 | |
| Ketoconazole | - | - | - | 2.6 |
Compounds 2b and 2c are urea-tethered ciprofloxacin-chalcone hybrids. Compounds 5a and 5b are thioacetyl-linked ciprofloxacin-pyrimidine hybrids.
Table 3: Antimicrobial Activity of Flavone-Piperazine Derivatives
| Compound | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | C. albicans (MIC, μg/mL) | A. niger (MIC, μg/mL) | Reference |
| 5b | 5 | 10 | 10 | >20 | |
| 5i | 5 | 5 | 5 | 5 | |
| 5j | 5 | 5 | 5 | 5 | |
| 10s | 5 | 5 | 5 | 5 | |
| 10t | 5 | 5 | 5 | 5 | |
| Ciprofloxacin | 10 | 10 | - | - | |
| Miconazole | - | - | 10 | 10 |
Compounds 5b, 5i, 5j are 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivatives. Compounds 10s and 10t are 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives.
Mechanisms of Action
Piperazine derivatives exert their antimicrobial effects through various mechanisms, often dictated by the nature of the substituents on the piperazine core.
-
Inhibition of DNA Gyrase and Topoisomerase IV: A prominent mechanism, particularly for fluoroquinolone-piperazine hybrids like ciprofloxacin, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to lethal double-strand breaks in the bacterial chromosome. The C-7 piperazine ring in fluoroquinolones plays a critical role in interacting with these enzymes.
-
Cell Wall Disruption: Some piperazine derivatives target the bacterial cell wall, a structure essential for maintaining cell integrity and shape. The positively charged piperazine moiety can interact electrostatically with the negatively charged components of the bacterial cell membrane, leading to membrane depolarization, increased permeability, and leakage of intracellular contents, ultimately causing cell death. Certain N4-substituted piperazinyl norfloxacin derivatives have been shown to have effects on the cell wall synthesis machinery in Bacillus subtilis.
-
Inhibition of Other Essential Enzymes: Piperazine derivatives have also been designed to inhibit other crucial bacterial enzymes. For example, some have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in fatty acid biosynthesis.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Piperazine Derivatives
This protocol provides a general method for the synthesis of N-alkyl or N-aryl piperazine derivatives, which can be adapted based on the specific target molecule.
Materials:
-
Substituted piperazine
-
Alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone or Dimethylformamide (DMF)
-
Stirring apparatus and reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve the substituted piperazine (1 equivalent) in dry acetone or DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the solution. This acts as a base to neutralize the acid formed during the reaction.
-
Add the alkyl or aryl halide (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
After the addition is complete, reflux the reaction mixture for 4-12 hours. Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted piperazine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for assessing antimicrobial activity.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Test compound stock solution (e.g., in DMSO)
-
Standard antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, add 100 µL of MHB or RPMI-1640 to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a parallel dilution series with a standard antibiotic.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. The results can be read visually or with a microplate reader at 600 nm.
Visualizations
General Structure of Antimicrobial Piperazine Derivatives
References
- 1. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of piperazine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative has poor aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common issue with piperazine-containing compounds due to the often hydrophobic nature of the substituents attached to the piperazine ring.[1] A systematic approach is recommended to identify the most effective solubilization strategy.
Initial Troubleshooting Steps:
-
pH Adjustment: The piperazine moiety is basic, meaning its ionization state, and therefore solubility, is highly dependent on pH.[2] Lowering the pH will protonate the nitrogen atoms in the piperazine ring, generally leading to a significant increase in aqueous solubility.
-
Co-solvent Screening: The use of a water-miscible organic solvent (co-solvent) like dimethyl sulfoxide (DMSO) can be a quick method to dissolve your compound for initial in vitro assays.[3] However, be mindful of the final co-solvent concentration as it can impact biological assays.[3]
-
Salt Formation: For compounds with basic functional groups like piperazine, forming a salt with a pharmaceutically acceptable acid is a highly effective and widely used strategy to dramatically improve aqueous solubility and dissolution rates.[1]
-
Preliminary Formulation Screening: Simple formulation approaches such as the use of surfactants or complexation with cyclodextrins can provide initial insights into potential pathways for solubility enhancement.
Q2: I'm using DMSO to dissolve my compound, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge when using co-solvents. Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Determine the maximum concentration of DMSO that is tolerated by your assay and try to work within that limit to minimize precipitation.
-
pH Control of the Aqueous Buffer: As piperazine derivatives are typically basic, using a buffer with a lower pH can help maintain the compound in its more soluble, protonated form upon dilution.
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
Q3: What are the most common strategies for significantly improving the aqueous solubility of piperazine derivatives for in vivo studies?
A3: For in vivo applications, more robust and biocompatible strategies are required. The primary approaches include:
-
Salt Formation: This is one of the most effective and common strategies. Creating a salt, such as a hydrochloride salt, can increase solubility by several orders of magnitude.
-
Prodrug Approach: A hydrophilic promoiety can be chemically attached to the piperazine derivative. This promoiety is designed to be cleaved in vivo by enzymes to release the active parent drug. A common example is the addition of a phosphate group, which is highly water-soluble and can be cleaved by endogenous phosphatases.
-
Structural Modification: In the drug design phase, strategic chemical modifications can be made to the piperazine derivative to enhance its intrinsic solubility. This can involve the introduction of polar functional groups.
-
Formulation as a Solid Dispersion: Dispersing the piperazine derivative in an amorphous state within a hydrophilic polymer matrix can significantly improve its dissolution rate and apparent solubility.
Troubleshooting Guides
Problem: Low and Variable Bioavailability in Animal Studies
-
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption. Many piperazine derivatives fall into the Biopharmaceutics Classification System (BCS) Class II, which is characterized by low solubility and high permeability.
-
Troubleshooting Steps:
-
Characterize the Solid State: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify any polymorphism.
-
Evaluate Salt Forms: If the compound is a free base, screen various pharmaceutically acceptable acids to form salts and determine their respective aqueous solubilities.
-
Develop a Formulation: For preclinical studies, consider formulating the compound as a solution in a vehicle containing co-solvents, surfactants, or cyclodextrins. For later-stage development, solid dispersions or lipid-based formulations may be necessary.
-
Problem: Difficulty in Preparing a Concentrated Stock Solution for in vitro Screening
-
Possible Cause: The intrinsic solubility of the free base form of the piperazine derivative is very low in common solvents.
-
Troubleshooting Steps:
-
Initial Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
pH Modification: Attempt to dissolve the compound in an acidic aqueous buffer.
-
Use of Co-solvents: Prepare a high-concentration stock solution in 100% DMSO. For assays, perform serial dilutions in DMSO before the final dilution into the aqueous buffer.
-
Gentle Heating and Sonication: In some cases, gentle warming or sonication can help to dissolve the compound, but be cautious about potential degradation.
-
Data Presentation
Table 1: Effect of Salt Formation on the Aqueous Solubility of Meclofenamic Acid with Piperazine
| Compound | Solubility Increase (fold) |
| MFA–PPZ-M 1:1 salt | 2724 |
| MFA–PPZ–H2O 1:1:1 salt hydrate | 1334 |
Data adapted from a study on meclofenamic acid (MFA) and piperazine (PPZ) salts, demonstrating the significant increase in solubility upon salt formation.
Table 2: Solubility Enhancement of Stilbene Nitriles with a Piperazine Ring
| Compound | Solubility Increase (fold) vs. Control |
| 12a1 | 230 |
| 12a2 | >230 |
| 15 | >230 |
| 18 | 2494 |
This table illustrates the substantial improvement in solubility achieved through structural modifications incorporating a piperazine ring compared to the control compound.
Experimental Protocols
Protocol 1: Preparation of a Hydrochloride (HCl) Salt of a Piperazine Derivative
-
Dissolution of the Free Base: Dissolve the free base of your piperazine derivative in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether) in a round-bottom flask.
-
Addition of HCl: While stirring the solution, slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether).
-
Precipitation: The hydrochloride salt should precipitate out of the solution upon the addition of the acid. If no precipitate forms, the solution can be cooled in an ice bath, or an anti-solvent (a solvent in which the salt is insoluble) can be added to induce precipitation.
-
Stirring: Continue to stir the resulting suspension for 1-2 hours to ensure the completion of the salt formation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected salt with a small amount of the anti-solvent to remove any unreacted starting material.
-
Drying: Dry the salt under a vacuum to remove any residual solvent.
Protocol 2: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of the piperazine derivative (as a solid) to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After the incubation period, centrifuge the samples at high speed to pellet the excess undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Prodrug strategy for enhancing aqueous solubility.
Caption: Logical relationship in salt formation for solubility enhancement.
References
Technical Support Center: Investigating Piperazine Resistance in Nematodes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and understanding the mechanisms of piperazine resistance in nematodes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for piperazine in nematodes?
Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist.[1][2] It binds to GABA receptors on the muscle cell membranes of nematodes, leading to an influx of chloride ions.[2] This influx causes hyperpolarization of the nerve endings and muscle cells, resulting in a flaccid paralysis of the worm.[1][2] The paralyzed parasite can no longer maintain its position in the host's intestine and is expelled by normal peristalsis.
Q2: What are the known mechanisms of piperazine resistance in nematodes?
The primary mechanism of resistance to piperazine involves alterations in its target site, the GABA receptor. In the model nematode Caenorhabditis elegans, this receptor is encoded by the unc-49 gene. Mutations in this gene can lead to a receptor that no longer binds piperazine effectively or does not produce the same inhibitory response upon binding. Other potential, more general mechanisms of anthelmintic resistance that could contribute include increased drug metabolism by the parasite, upregulation of cellular efflux pumps that remove the drug, or reduced drug uptake.
Q3: Which specific gene is most commonly associated with piperazine resistance?
In C. elegans, the unc-49 gene is the critical locus for piperazine action and resistance. This gene is unusual as it encodes three distinct GABA receptor subunits (UNC-49A, UNC-49B, and UNC-49C) from a single locus. The functional receptor at the neuromuscular junction is a heteromer composed of UNC-49B and UNC-49C subunits. Mutations affecting the UNC-49B subunit, which is essential for GABA responsiveness, are sufficient to cause resistance.
Q4: Can piperazine resistance be detected with in vitro assays?
Yes, in vitro assays are commonly used to detect and quantify piperazine resistance. The most common methods are motility-based assays, such as the Larval Migration Inhibition Assay (LMIA). These tests measure the ability of nematode larvae to migrate through a mesh in the presence of varying concentrations of piperazine. Larvae from resistant strains will show significantly less paralysis and therefore greater migration at higher drug concentrations compared to susceptible strains.
Troubleshooting Guides
Issue 1: High Variability in Larval Migration Inhibition Assay (LMIA) Results
Question: My LMIA results for piperazine are inconsistent between replicates and experiments. What could be the cause?
Answer:
| Possible Cause | Recommended Solution |
| Inconsistent Larval Stage/Health | Ensure all L3 larvae used are of a consistent age and have been cultured under standardized conditions. Visually inspect larvae for motility and morphology before starting the assay. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve piperazine, ensure the final concentration is consistent and non-toxic across all wells, including controls (typically ≤ 0.5%). Run a solvent-only control to confirm it does not impact larval migration. |
| Inaccurate Larval Counts | The number of larvae per well should be consistent (e.g., 100-200 L3). Use a standardized method for counting and dispensing larvae to minimize well-to-well variation. |
| Improper Incubation | Maintain a consistent and appropriate temperature (e.g., 37°C) and incubation time (e.g., 24 hours) for all plates. Fluctuations can affect both drug efficacy and larval motility. |
| Incomplete Migration | Ensure the mesh size of your sieves (e.g., 20-25 µm) is appropriate for the larval stage and species to allow unimpeded migration of healthy larvae. |
Issue 2: No Significant Difference in IC50 Between Suspected Resistant and Susceptible Strains
Question: I am testing a field isolate of nematodes suspected of piperazine resistance, but my dose-response curve and IC50 value are nearly identical to the susceptible reference strain. Why might this be?
Answer:
| Possible Cause | Recommended Solution |
| Incorrect Resistance Mechanism | The resistance in the field isolate may not be due to a target-site modification of the GABA receptor. It could involve other mechanisms like enhanced drug metabolism or efflux, which may not be as apparent in a standard LMIA. Consider alternative assays or molecular analysis. |
| Low-Level Resistance | The resistance factor may be too low to be reliably detected by the assay's sensitivity. Increase the number of replicates and drug concentrations tested to improve statistical power. |
| Assay Conditions | The in vitro conditions may not be optimal for revealing the resistance phenotype. Vary the incubation time or temperature to see if a differential response can be elicited. Some anthelmintic effects are more pronounced over longer incubation periods. |
| Mixed Population | The field isolate may contain a mix of susceptible and resistant individuals. Traditional in vitro assays measure the average response. Consider single-worm assays or molecular techniques like allele-specific PCR to detect resistant individuals within the population. |
Issue 3: Electrophysiology - Cannot Get a Stable Recording from Muscle Cells
Question: I'm trying to perform two-electrode voltage-clamp recordings on Ascaris suum muscle cells to measure piperazine's effect, but I can't maintain a stable membrane potential. What are some common issues?
Answer:
| Possible Cause | Recommended Solution |
| Poor Impalement | The muscle cell is not properly impaled by the microelectrodes. Use high-quality, sharp microelectrodes and advance them carefully into the cell. A successful impalement is often indicated by a sharp drop in potential to a stable resting membrane potential (typically -25 to -40 mV for Ascaris somatic muscle). |
| Damaged Cell Membrane | The cell membrane may be damaged during impalement, causing leakage currents. If the resting potential is unstable or slowly depolarizing, withdraw the electrodes and attempt a new recording on a different cell. |
| Vibration | Mechanical vibrations can dislodge electrodes. Ensure the electrophysiology rig is on an anti-vibration table and that there are no external sources of movement or vibration. |
| Incorrect Ringer's Solution | The composition of the external saline (Ringer's solution) is critical. Ensure it is correctly formulated and fresh. Piperazine's hyperpolarizing effect is dependent on extracellular chloride concentration. |
| Electrical Noise | Electrical noise from nearby equipment can interfere with recordings. Ensure the setup is properly grounded and shielded (e.g., with a Faraday cage). |
Experimental Protocols
Protocol 1: Larval Migration Inhibition Assay (LMIA)
This protocol is adapted for determining the IC50 of piperazine against third-stage (L3) nematode larvae.
Materials:
-
96-well microtiter plates
-
Small sieves (20 µm nylon mesh) that fit inside the wells
-
Piperazine stock solution (e.g., in water or ≤ 0.5% DMSO)
-
L3 larvae of susceptible and resistant nematode strains
-
Incubator (37°C)
-
Microscope for counting
Methodology:
-
Preparation of Drug Dilutions: Prepare a serial dilution of the piperazine stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a negative control (solvent only) and a positive control (e.g., levamisole, which also causes paralysis).
-
Assay Setup:
-
Place a sieve into each well of the 96-well plate.
-
Add approximately 100-200 L3 larvae into each sieve.
-
Add the piperazine dilutions and controls to the wells. Ensure each concentration is tested in triplicate.
-
-
Incubation: Incubate the plates at 37°C for 24 hours. During this period, larvae that are not paralyzed will actively migrate through the mesh into the bottom of the well.
-
Counting:
-
After incubation, carefully remove the sieves containing the non-migrated (paralyzed) larvae.
-
Count the number of larvae that successfully migrated into the bottom of each well.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Plot the percentage inhibition against the log of the piperazine concentration.
-
Use a non-linear regression (dose-response curve) to determine the IC50 (the concentration of piperazine that inhibits 50% of larval migration).
-
Protocol 2: Electrophysiological Recording of Piperazine Effect
This protocol outlines a two-electrode voltage-clamp experiment to measure piperazine-induced currents in Ascaris suum muscle cells.
Materials:
-
Dissected Ascaris suum preparation
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass capillaries for pulling microelectrodes
-
Recording chamber
-
High-Cl⁻ Ringer's solution
-
Piperazine solution
Methodology:
-
Preparation: Mount the Ascaris muscle preparation in the recording chamber and perfuse with high-Cl⁻ Ringer's solution.
-
Electrode Impalement:
-
Pull two microelectrodes (one for voltage sensing, one for current injection).
-
Under magnification, carefully impale a single muscle cell with both electrodes.
-
Establish a stable resting membrane potential.
-
-
Voltage Clamp:
-
Switch the amplifier to voltage-clamp mode. Clamp the cell's membrane potential at a holding potential where GABA-induced currents are minimal (e.g., -30 mV).
-
-
Drug Application:
-
Bath-apply piperazine at a known concentration (e.g., >100 µM).
-
Record the resulting inward or outward current. Piperazine, acting on GABA receptors, should induce a chloride current, the direction of which depends on the holding potential relative to the chloride reversal potential (E_Cl).
-
-
Data Acquisition: Record the current traces before, during, and after piperazine application. A sustained change in the holding current upon application indicates a drug-induced channel opening.
-
Analysis: Measure the amplitude of the piperazine-induced current. Compare the current amplitude between muscle cells from susceptible and potentially resistant worms to identify functional differences in their GABA receptors.
Data Presentation
Table 1: Hypothetical IC50 Values from Larval Migration Inhibition Assays
This table illustrates how to present quantitative data comparing piperazine susceptibility between different nematode strains.
| Nematode Strain | Anthelmintic | Mean IC50 (µM) | 95% Confidence Interval | Resistance Factor (RF)¹ |
| H. contortus (Susceptible) | Piperazine | 18.5 | 15.2 - 22.4 | 1.0 (Reference) |
| H. contortus (Field Isolate A) | Piperazine | 21.2 | 17.8 - 25.3 | 1.1 |
| H. contortus (Field Isolate B) | Piperazine | 198.7 | 165.1 - 239.0 | 10.7 |
| C. elegans (N2 - Wild Type) | Piperazine | 12.3 | 10.9 - 13.8 | 1.0 (Reference) |
| C. elegans (unc-49 mutant) | Piperazine | > 1000 | N/A | > 81.3 |
¹Resistance Factor (RF) is calculated as (IC50 of test strain) / (IC50 of susceptible strain).
Visualizations
Caption: Piperazine acts as a GABA agonist, causing paralysis. Resistance mutations in the UNC-49 receptor prevent binding.
Caption: Experimental workflow for identifying piperazine resistance mechanisms from field observation to gene sequencing.
References
Technical Support Center: Mitigating Cardiotoxic Effects of High-Dose Piperazine Citrate in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the cardiotoxic effects of high-dose piperazine citrate in research animals.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Severe Bradycardia and Atrioventricular (AV) Block Observed After High-Dose this compound Administration
-
Question: My research animals are exhibiting a significant drop in heart rate and signs of AV block on their ECGs after administering a high dose (e.g., 100 mg/kg) of this compound. What is the likely cause and how can I counteract this?
-
Answer: High doses of this compound are known to induce cardiotoxicity, primarily manifesting as severe bradycardia and atrioventricular (AV) block.[1] This is believed to be caused by the blockade of potassium channels in cardiomyocytes, which prolongs repolarization.[1]
To counteract these effects, administration of a muscarinic receptor antagonist such as atropine is recommended. Atropine works by blocking the effects of acetylcholine on the heart, leading to an increased heart rate and improved AV conduction.[2][3][4] One study has shown that atropine can antagonize the depressive effects of piperazine on isolated cardiac muscle.
-
Recommended Atropine Dosage for Rats: 0.05 mg/kg to 0.5 mg/kg, administered subcutaneously (SQ) or intramuscularly (IM). For acute emergency reversal of bradycardia, intravenous (IV) administration may be considered.
-
Issue 2: How to Proactively Mitigate Expected Cardiotoxicity
-
Question: I need to use a high dose of this compound for my study but want to prevent the onset of severe cardiotoxicity. What prophylactic measures can I take?
-
Answer: Prophylactic administration of a cardioprotective agent is a viable strategy. Based on the mechanism of piperazine-induced cardiotoxicity, pre-treatment with an agent that can maintain a stable heart rate and normal cardiac conduction is advisable.
-
Atropine Pre-treatment: Administering atropine (0.05 - 0.5 mg/kg, SQ or IM) prior to the administration of high-dose this compound may help prevent the development of severe bradycardia and AV block.
-
Isoproterenol as a Potential Alternative: Isoproterenol, a non-selective beta-adrenergic agonist, increases heart rate and contractility. It has been shown to reverse the effects of potassium channel blockade in some contexts. However, isoproterenol itself can induce cardiotoxicity at high doses, so careful dose-finding studies are essential. A potential starting dose for continuous IV infusion in rats could be in the range of 0.1-1 mcg/kg/min.
-
Issue 3: Monitoring for Cardiotoxicity
-
Question: What are the key parameters I should be monitoring to assess the extent of this compound-induced cardiotoxicity and the effectiveness of any mitigating agents?
-
Answer: A multi-faceted approach to monitoring is crucial for a comprehensive assessment.
-
Electrocardiography (ECG): Continuous ECG monitoring is essential to track changes in heart rate, P-R interval, and QTc interval. These parameters are directly affected by this compound.
-
Cardiac Biomarkers: Measurement of serum cardiac troponin I (cTnI) or troponin T (cTnT) is a sensitive and specific indicator of myocardial injury.
-
Histopathology: Post-mortem histopathological examination of the heart tissue can reveal structural damage, such as necrosis and fibrosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of high-dose this compound cardiotoxicity?
A1: The primary mechanism is believed to be the blockade of potassium channels (specifically the hERG potassium channel) in the heart muscle cells. This blockade disrupts the normal flow of potassium ions, which is crucial for the repolarization phase of the cardiac action potential. The result is a prolonged action potential, leading to a slower heart rate (bradycardia) and impaired electrical signal conduction from the atria to the ventricles (AV block).
Q2: Are there any known cardioprotective effects of this compound?
A2: Interestingly, at lower doses (e.g., 15-60 mg/kg in rats), this compound has been shown to have cardioprotective effects, particularly against chemically-induced ventricular fibrillation. This highlights the dose-dependent nature of its cardiac effects.
Q3: What are the expected ECG changes with high-dose this compound?
A3: High doses of this compound (e.g., 100 mg/kg in rats) typically cause a dose-dependent reduction in heart rate, prolongation of the P-R interval, and prolongation of the corrected QT (QTc) interval. At very high doses, this can progress to severe AV block and asystole.
Q4: Can I use other agents besides atropine to mitigate the cardiotoxic effects?
A4: While atropine is a primary recommendation based on its mechanism, other agents could be explored. Isoproterenol, a beta-adrenergic agonist, can increase heart rate and may counteract the effects of potassium channel blockade. However, its use requires caution due to its own potential for cardiotoxicity at higher doses. The choice of a mitigating agent should be based on the specific experimental context and may require pilot studies to determine optimal dosing and timing.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on ECG Parameters in Anesthetized Wistar Rats
| This compound Dose (mg/kg, IV) | % Reduction in Heart Rate (Mean ± SEM) | % Increase in P-R Interval (Mean ± SEM) | % Increase in QTc Interval (Mean ± SEM) |
| 15 | 9.03 ± 2.97 | 10.69 ± 2.82 | 4.7 ± 1.89 |
| 30 | Not specified in source | Not specified in source | Not specified in source |
| 60 | Not specified in source | Not specified in source | Not specified in source |
| 100 | 30.84 ± 3.4 | 24.79 ± 2.71 | 29.40 ± 6.09 |
Data extracted from Ghasi and Onuaguluchi (2007).
Experimental Protocols
Protocol 1: Induction and Mitigation of this compound-Induced Cardiotoxicity in a Rat Model
This protocol outlines the steps to induce cardiotoxicity with high-dose this compound and to test the efficacy of atropine as a mitigating agent.
-
Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions with free access to food and water.
-
-
Experimental Groups (n=8 per group):
-
Group 1 (Control): Receives saline vehicle.
-
Group 2 (this compound): Receives high-dose this compound (100 mg/kg, IV).
-
Group 3 (this compound + Atropine): Receives atropine (0.5 mg/kg, IV) 5 minutes after this compound administration.
-
Group 4 (Atropine Pre-treatment): Receives atropine (0.5 mg/kg, IV) 15 minutes before this compound administration.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, urethane).
-
surgically expose the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring (optional).
-
Insert subcutaneous needle electrodes for continuous ECG recording (Lead II configuration).
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and atropine sulfate in sterile saline.
-
Administer drugs intravenously at the specified time points for each group.
-
-
Data Collection:
-
ECG Monitoring: Record a baseline ECG for 15 minutes before any drug administration. Continuously record the ECG for at least 60 minutes after this compound administration.
-
Blood Sampling: Collect blood samples via cardiac puncture at the end of the experiment for serum separation and cardiac troponin analysis.
-
-
ECG Analysis:
-
Analyze the ECG recordings to determine heart rate, P-R interval, and QTc interval at baseline and at various time points post-drug administration.
-
Calculate the QTc interval using a species-appropriate formula (e.g., Bazett's formula, though species-specific formulas are preferred if available).
-
-
Cardiac Troponin Assay:
-
Separate serum from the collected blood samples.
-
Use a commercially available rat-specific cardiac troponin I (cTnI) or T (cTnT) ELISA kit to quantify the level of this biomarker.
-
-
Histopathological Examination:
-
At the end of the experiment, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for morphological changes such as myocyte necrosis, inflammation, and fibrosis.
-
Mandatory Visualizations
References
addressing formulation challenges in piperazine citrate oral solutions
Welcome to the Technical Support Center for the formulation of piperazine citrate oral solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the formulation of this compound oral solutions.
| Problem | Potential Cause | Recommended Solution |
| Crystallization or Precipitation | - Supersaturation of this compound- Temperature fluctuations- High concentration of sucrose | - Optimize Solvent System: Incorporate co-solvents such as glycerin or sorbitol to increase the solubility of this compound.- Control Temperature: Maintain a consistent temperature during manufacturing and storage. Avoid rapid cooling.- Adjust Sucrose Concentration: Consider partially replacing sucrose with non-crystallizing sweeteners like sorbitol or corn syrup. The inclusion of citric acid can also help prevent sucrose crystallization by inverting it to more soluble fructose and glucose.[1] |
| Microbial Growth | - Ineffective preservative system- pH of the formulation is outside the optimal range for the preservative- High water activity | - Select Appropriate Preservatives: Use a combination of preservatives effective against a broad spectrum of microorganisms. A common choice is a combination of methylparaben (around 0.18%) and propylparaben (around 0.02%).[2] Their efficacy is optimal in a pH range of 4-8.[3]- Ensure Proper pH: Adjust the pH of the final solution to be within the effective range of the chosen preservative system. This compound solutions typically have a pH between 5.0 and 6.0.[4]- Control Water Activity: The high sugar content in syrups helps to lower water activity, but for less concentrated syrups, the addition of humectants like glycerin or sorbitol can further reduce it. |
| Unpleasant Bitter/Saline Taste | - Inherent taste of this compound | - Utilize Sweeteners and Flavors: A combination of sweeteners is often more effective than a single one. Sucrose can be used as a base sweetener, with high-intensity sweeteners like sucralose or acesulfame potassium to enhance sweetness.[5]- Incorporate Flavoring Agents: Citrus flavors such as lemon or orange essence can effectively mask the saline and bitter notes of this compound. Menthol can provide a cooling sensation that also helps to mask unpleasant tastes.- Consider Complexation: For very bitter formulations, complexation with ion-exchange resins or cyclodextrins can be explored to prevent the drug from interacting with taste buds. |
| Chemical Degradation (e.g., loss of potency) | - Unfavorable pH- Exposure to high temperatures or light- Incompatible excipients | - Maintain Optimal pH: The pH of the solution should be maintained between 5.0 and 6.0 for optimal stability.- Protect from Light and Heat: Store the oral solution in light-resistant containers and at controlled room temperature.- Conduct Excipient Compatibility Studies: Ensure all excipients are compatible with this compound. Avoid reactive excipients or those with impurities that could catalyze degradation. |
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound and how is it affected by pH and temperature?
Quantitative Solubility Data of Piperazine in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 15 |
Note: This data is for piperazine base. The citrate salt is expected to have different, though still high, water solubility.
2. How can I mask the bitter and saline taste of this compound in an oral solution?
A multi-pronged approach is most effective for taste-masking this compound:
-
Sweeteners: A combination of a bulk sweetener like sucrose or sorbitol with a high-intensity sweetener such as sucralose or acesulfame potassium is recommended.
-
Flavoring Agents: Citrus flavors like lemon and orange are particularly effective at masking the taste.
-
Viscosity Modifiers: Increasing the viscosity with agents like glycerin can help to reduce the contact of the drug with the taste buds.
3. What preservatives are recommended for this compound oral solutions and at what concentrations?
A combination of methylparaben and propylparaben is a common and effective choice for preserving oral solutions with a pH between 4 and 8.
-
Methylparaben: Typically used at a concentration of 0.05% to 0.25%. A common concentration in combination with propylparaben is 0.18%.
-
Propylparaben: Typically used at a concentration of 0.01% to 0.05%. A common concentration in combination with methylparaben is 0.02%.
The synergistic effect of this combination provides broad-spectrum antimicrobial activity.
4. What are the common degradation products of this compound in an aqueous solution?
Under conditions of oxidative and thermal stress, piperazine can degrade into several products. The primary degradation products identified in aqueous solutions include:
-
Ethylenediamine (EDA)
-
2-oxopiperazine (OPZ)
-
Formylpiperazine (FPZ)
5. How can crystallization be prevented in a high-sucrose this compound syrup?
Crystallization in high-sucrose syrups, often referred to as "cap-locking," can be prevented by:
-
Inversion of Sucrose: Adding an acidulant like citric acid (which is already present in this compound) can hydrolyze some of the sucrose into glucose and fructose (invert sugar), which are more soluble and less prone to crystallization.
-
Use of Co-solvents: Incorporating polyols like sorbitol, glycerin, or propylene glycol can interfere with sucrose crystal formation and increase the solubility of all components.
-
Controlling Concentration: Ensuring the sucrose concentration does not exceed its saturation point at the intended storage temperature is crucial.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
Objective: To provide a detailed method for the quantitative analysis of this compound in oral solutions and to separate it from its potential degradation products.
Methodology:
This method is based on derivatization of piperazine, which lacks a strong chromophore, to allow for UV detection.
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a similar C18 column.
-
Mobile Phase: Isocratic mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm (after derivatization).
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Derivatization Procedure:
-
Prepare a stock solution of the this compound oral solution.
-
To a known volume of the diluted sample, add a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable solvent (e.g., acetonitrile).
-
The reaction is carried out in a basic medium to facilitate the derivatization of the secondary amine groups of piperazine.
-
After a specified reaction time, the mixture is ready for injection into the HPLC system.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation of a this compound solution should be performed under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be analyzed for the appearance of new peaks corresponding to degradation products and to ensure there is no interference with the main this compound peak.
-
Preservative Efficacy Testing (PET)
Objective: To evaluate the effectiveness of the antimicrobial preservative system in the this compound oral solution. This protocol is a general guideline and should be adapted based on the specific pharmacopeial requirements (e.g., USP <51> or Ph. Eur. 5.1.3).
Methodology:
-
Preparation of Inoculum: Prepare standardized cultures of the following microorganisms:
-
Candida albicans (ATCC No. 10231)
-
Aspergillus brasiliensis (ATCC No. 16404)
-
Escherichia coli (ATCC No. 8739)
-
Pseudomonas aeruginosa (ATCC No. 9027)
-
Staphylococcus aureus (ATCC No. 6538) The concentration of each microbial suspension should be adjusted to approximately 1 x 10⁸ CFU/mL.
-
-
Inoculation of the Product:
-
Inoculate separate containers of the this compound oral solution with each of the microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
-
Incubation and Sampling:
-
Store the inoculated containers at a specified temperature (e.g., 20-25°C).
-
At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.
-
-
Enumeration of Microorganisms:
-
Determine the number of viable microorganisms in each sample using a suitable plate count method.
-
-
Acceptance Criteria (Example based on USP <51> for oral products):
-
Bacteria: Not less than a 1.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeasts and Molds: No increase from the initial calculated count at 14 and 28 days.
-
Visualizations
References
- 1. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs-The Case of Alpha-Mangostin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Piperazine [drugfuture.com]
- 5. senopsys.com [senopsys.com]
Technical Support Center: Optimizing CO2 Capture with Piperazine-Based Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing CO2 capture using piperazine-based solvents. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analyses are provided.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with piperazine-based solvents for CO2 capture.
Solvent Degradation
Question: My piperazine solvent is showing signs of degradation (e.g., color change, unexpected drop in CO2 capture efficiency). What are the likely causes and how can I mitigate this?
Answer: Solvent degradation in piperazine-based systems is primarily caused by two mechanisms: thermal degradation and oxidative degradation.
-
Thermal Degradation: Occurs at high temperatures, typically in the stripper section of a capture plant. Piperazine is relatively stable, but degradation can become significant at temperatures above 150°C.[1][2][3]
-
Mitigation:
-
Operate the stripper at the lowest feasible temperature that still allows for efficient CO2 removal. The maximum recommended stripper temperature for piperazine and its derivatives is generally above 160°C.[1]
-
Minimize the residence time of the solvent in high-temperature zones.
-
Monitor for the formation of degradation products such as N-formylpiperazine and N-(2-aminoethyl) piperazine.[1]
-
-
-
Oxidative Degradation: Caused by the reaction of piperazine with oxygen present in the flue gas. This is often catalyzed by metal ions.
-
Mitigation:
-
Limit oxygen concentration in the inlet gas stream.
-
Be aware that copper (Cu2+) is a strong catalyst for piperazine oxidation, while iron (Fe2+), nickel (Ni2+), and chromium (Cr3+) are weaker catalysts.
-
Consider the use of oxidation inhibitors.
-
Regularly analyze the solvent for degradation products like ethylenediamine and carboxylate ions.
-
-
Precipitation
Question: I am observing solid precipitation in my piperazine solvent. What is causing this and how can I prevent it?
Answer: Precipitation in aqueous piperazine solutions can occur under certain conditions of concentration, temperature, and CO2 loading.
-
Causes:
-
Low CO2 Loading: At room temperature, concentrated piperazine solutions (e.g., 8 m) can precipitate if the CO2 loading is too low (approximately below 0.25 mol CO2/mol alkalinity).
-
High Piperazine Concentration: Higher concentrations of piperazine are more prone to precipitation, especially at lower temperatures.
-
Temperature: Low temperatures can lead to the formation of piperazine hydrates (hemihydrate and hexahydrate) or anhydrous crystals.
-
-
Prevention and Resolution:
-
Maintain a minimum CO2 loading to keep the piperazine in its more soluble carbamate form. For 5m PZ, a lean loading of at least 0.24 mol CO2/equiv PZ is recommended to reduce the risk of solids formation.
-
For highly concentrated solutions, operate at a temperature that is above the solubility limit for the given concentration and CO2 loading.
-
If precipitation occurs, heating the solution can redissolve the solids.
-
Consider using a lower concentration of piperazine (e.g., 5 m or 30 wt%) to reduce the risk of precipitation.
-
Blending piperazine with other amines, such as N-(2-aminoethyl)piperazine (AEP), can lower the precipitation temperature.
-
Corrosion
Question: My experimental setup is showing signs of corrosion. What materials are compatible with piperazine solvents and how can I minimize corrosion?
Answer: Corrosion in piperazine-based CO2 capture systems is a significant concern, particularly at elevated temperatures and in the presence of degradation products.
-
Material Compatibility:
-
Carbon Steel: Can be used in some parts of the system, but its corrosion rate is influenced by temperature, CO2 loading, and fluid velocity. A protective layer of iron carbonate (FeCO3) can form, but this can be disrupted by high fluid velocities.
-
Stainless Steel:
-
316L Stainless Steel: Has shown high corrosion rates at elevated temperatures (above 150°C) in piperazine solutions. Degraded piperazine can exacerbate this corrosion.
-
304 and 2205 Duplex Stainless Steel: Have demonstrated good corrosion resistance at various temperatures and are considered suitable construction materials for high-temperature sections.
-
-
-
Corrosion Mitigation:
-
Select appropriate materials of construction based on the operating temperature and solvent conditions.
-
Control fluid velocity to prevent erosion-corrosion, especially in carbon steel piping.
-
Monitor and manage solvent degradation, as degradation products can increase corrosivity.
-
The presence of a small amount of H2S can help form a protective sulfide film on carbon steel.
-
Frequently Asked Questions (FAQs)
What is the optimal concentration of piperazine for CO2 capture?
The optimal concentration depends on a balance between achieving a high CO2 absorption rate and capacity while avoiding precipitation issues. Concentrated solutions (e.g., 8 m) offer high performance but have a higher risk of precipitation at low CO2 loadings and temperatures. A concentration of 5 m (approximately 30 wt%) is often used in pilot plants as it provides a good balance of performance and operational stability, with a reduced risk of solids formation.
How does temperature affect the performance of piperazine solvents?
Temperature has a significant impact on both the absorption and stripping processes:
-
Absorption (Absorber): Lower temperatures favor CO2 absorption. A typical absorber temperature is around 40-60°C.
-
Stripping (Regenerator): Higher temperatures are required to reverse the CO2 absorption reaction and regenerate the solvent. Piperazine's high thermal stability allows for stripper temperatures up to 150°C, which can improve energy efficiency. However, excessively high temperatures can lead to thermal degradation.
What is a typical CO2 loading capacity for piperazine?
Piperazine has a high CO2 loading capacity. The working capacity, which is the difference between the rich (CO2-loaded) and lean (regenerated) solvent loading, is a key performance indicator. For a 5m PZ/2m AEP blend, the working capacity is approximately 0.67 mole per kg of solution, which is significantly higher than that of 7 m MEA (0.47 mole per kg). The CO2 loading increases with increasing CO2 partial pressure and decreases with increasing temperature.
Can I blend piperazine with other amines?
Yes, blending piperazine with other amines is a common strategy to enhance performance. Piperazine is often used as a rate promoter when added to solvents like methyldiethanolamine (MDEA) or 2-amino-2-methyl-1-propanol (AMP). Blending can improve the absorption rate, increase CO2 loading capacity, and in some cases, mitigate precipitation issues.
Data Presentation
Table 1: Typical Operating Conditions for Piperazine-Based Solvents
| Parameter | Value | Reference |
| Piperazine Concentration | 5 m (~30 wt%) to 8 m (~40 wt%) | |
| Absorber Temperature | 40 - 60 °C | |
| Stripper Temperature | 120 - 150 °C | |
| Rich CO2 Loading | 0.38 - 0.41 mol CO2/mol N | |
| Lean CO2 Loading | 0.21 - 0.27 mol CO2/mol N |
Table 2: Thermal Degradation Rates of 8 m Piperazine
| Temperature (°C) | CO2 Loading (mol CO2/mol alkalinity) | First-Order Rate Constant (k1, s⁻¹) | Activation Energy (kJ/mol) | Reference |
| 150 | 0.3 | 6.1 x 10⁻⁹ | 184 | |
| 175 | 0.1 - 0.4 | 65 to 71 x 10⁻⁹ | 184 |
Table 3: Corrosion Rates of Different Steels in Piperazine Solutions
| Material | Condition | Corrosion Rate | Reference |
| Carbon Steel (A106) | 30 wt% PZ, 0.43 mol CO2/mol alkalinity, 80°C | Sharp decrease to a steady state | |
| 316L Stainless Steel | 5 m PZ, High Temperature (Stripper) | High corrosion rate | |
| 304 Stainless Steel | 5 m PZ, High Temperature (Stripper) | Good performance | |
| 2205 Duplex Steel | 5 m PZ, High Temperature (Stripper) | Good performance |
Experimental Protocols
1. Determination of Piperazine Concentration by Acid Titration
This method determines the total alkalinity of the solvent, which is then used to calculate the piperazine concentration.
-
Materials:
-
Automatic titrator with a pH electrode
-
0.1 N standardized sulfuric acid (H₂SO₄) solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh a sample of the piperazine solution.
-
Dilute the sample with deionized water (e.g., 300-fold dilution).
-
Place the diluted sample in the titration vessel and insert the pH electrode.
-
Titrate the sample with the standardized 0.1 N H₂SO₄ solution.
-
The endpoint is typically determined by the titrator's software at a pH of around 2.4.
-
The concentration of piperazine is calculated based on the volume of titrant used and the stoichiometry of the reaction (2 moles of H⁺ per mole of piperazine).
-
2. Determination of CO2 Loading
CO2 loading is typically determined by analyzing the total inorganic carbon (TIC) in the solvent.
-
Materials:
-
Total Inorganic Carbon (TIC) analyzer
-
Acid solution (e.g., phosphoric acid) to liberate CO2
-
-
Procedure:
-
Inject a known volume of the CO2-loaded piperazine sample into the TIC analyzer.
-
The sample is acidified, which converts all carbonate and carbamate species into CO2 gas.
-
The liberated CO2 is carried by a carrier gas to a non-dispersive infrared (NDIR) detector, which measures the CO2 concentration.
-
The CO2 loading is calculated as the moles of CO2 per mole of alkalinity (or per mole of piperazine).
-
3. Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products.
-
Sample Preparation:
-
Liquid samples may require derivatization to make the degradation products more volatile.
-
Solid-phase microextraction (SPME) or liquid-liquid extraction may be used to concentrate the analytes.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC.
-
The components are separated based on their boiling points and interaction with the GC column.
-
The separated components then enter the mass spectrometer, which provides mass spectra for identification.
-
Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
-
Visualizations
References
Technical Support Center: Enhancing the Long-Term Stability of Piperazine Citrate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine citrate formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Syrup Formulations
Question: My this compound syrup is showing significant degradation much earlier than expected. What could be the cause and how can I prevent it?
Answer:
A primary cause for the degradation of this compound in syrup formulations is the hydrolysis of sucrose, a common sweetening agent. The hydrolysis of sucrose yields fructose and glucose, which can then interact with this compound, leading to its degradation.
Troubleshooting Steps:
-
Choice of Sweetener: Consider replacing sucrose with a non-reducing sugar alcohol like sorbitol. Sorbitol is chemically more inert and does not undergo hydrolysis to produce reactive sugars, thus enhancing the stability of the formulation. Many drugs exhibit greater stability in sorbitol-based solutions compared to sucrose syrups.
-
pH Control: The pH of the formulation plays a critical role in stability. While this compound itself will buffer the solution, ensure that the final pH of the syrup is within a stable range, typically between 5 and 7, to minimize acid- or base-catalyzed degradation.
-
Storage Conditions: Store the syrup in a cool, dark place. Elevated temperatures can accelerate the hydrolysis of sucrose and subsequent degradation of this compound.
Issue 2: Formation of Color and Precipitate in Liquid Formulations
Question: My this compound oral solution has developed a yellow color and some precipitate upon storage. What is the likely cause and how can I mitigate this?
Answer:
The development of color and precipitate can be due to several factors, including photodegradation and chemical incompatibilities.
Troubleshooting Steps:
-
Photostability: this compound can be susceptible to photodegradation. It is crucial to protect the formulation from light by using amber-colored or opaque containers. Conduct photostability studies as per ICH Q1B guidelines to assess the impact of light.
-
Excipient Compatibility: Incompatibilities between this compound and other excipients in the formulation can lead to the formation of insoluble degradation products. Review the compatibility of all excipients. For example, certain flavoring agents or preservatives may interact with this compound over time.
-
Oxidation: Oxidative degradation can also lead to color changes. Consider the inclusion of an antioxidant in the formulation if oxidation is identified as a degradation pathway through forced degradation studies.
-
Leachables and Extractables: Ensure that the container closure system is appropriate and does not leach any substances into the formulation that could react with this compound.
Frequently Asked Questions (FAQs)
Stability Testing
Question: What are the recommended conditions for long-term and accelerated stability testing of this compound formulations?
Answer:
Stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The specific conditions depend on the climatic zone for which the product is intended. For a product intended for a global market, the following conditions are generally applicable:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
Degradation Pathways
Question: What are the primary degradation pathways for this compound?
Answer:
The main degradation pathways for this compound include:
-
Nitrosamine Formation: Piperazine, being a secondary amine, can react with nitrosating agents (e.g., nitrites present as impurities in excipients) to form N-nitrosopiperazine (NPIP) and N,N'-dinitrosopiperazine (DNPIP), which are potential carcinogens.[1][2] This reaction is favored under acidic conditions.
-
Hydrolysis: In aqueous solutions, especially syrups containing sucrose, this compound can degrade due to interaction with the hydrolysis products of sucrose.
-
Oxidation: The piperazine ring can be susceptible to oxidation, leading to the formation of various degradation products.
-
Photodegradation: Exposure to light can induce degradation, often resulting in discoloration of the product.
Nitrosamine Impurities
Question: How can the formation of nitrosamine impurities in my this compound formulation be prevented?
Answer:
Preventing nitrosamine formation is a critical aspect of ensuring the safety of this compound formulations. Key strategies include:
-
Excipient Selection: Carefully screen all excipients for the presence of nitrite and nitrate impurities.[3][4]
-
pH Control: Maintain the formulation pH in a range that is not conducive to nitrosation. Generally, less acidic conditions can slow down the rate of nitrosamine formation.
-
Use of Inhibitors: Incorporate antioxidants such as ascorbic acid or alpha-tocopherol, which can act as nitrosating agent scavengers.
-
Manufacturing Process Control: Optimize the manufacturing process to avoid conditions that promote nitrosamine formation, such as high temperatures in the presence of nitrosating agents.[5]
-
Packaging: Use appropriate packaging that minimizes exposure to environmental factors that could contribute to degradation and subsequent nitrosamine formation.
Excipient Compatibility
Question: How do I perform an excipient compatibility study for a new solid dosage form of this compound?
Answer:
An excipient compatibility study is essential to ensure that the chosen excipients do not adversely affect the stability of this compound. A typical study involves:
-
Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient in a ratio relevant to the final formulation (e.g., 1:1 or a ratio reflecting the formulation composition).
-
Stress Conditions: Store the binary mixtures under accelerated conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analysis: Analyze the samples at specified time points for the appearance of any new degradation products and for the loss of this compound content using a stability-indicating analytical method, such as HPLC.
-
Evaluation: Compare the degradation profiles of the binary mixtures with that of pure this compound stored under the same conditions. Significant increases in degradation or the appearance of new impurities in the binary mixtures indicate an incompatibility.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | This compound Assay (%) | Total Impurities (%) | Major Degradant (%) |
| 0.1 M HCl (60°C) | 24 hours | 92.5 | 7.5 | 4.2 (Degradant A) |
| 0.1 M NaOH (60°C) | 24 hours | 95.1 | 4.9 | 2.8 (Degradant B) |
| 3% H₂O₂ (RT) | 48 hours | 90.3 | 9.7 | 5.1 (Degradant C) |
| Thermal (80°C) | 7 days | 96.8 | 3.2 | 1.5 (Degradant D) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 97.2 | 2.8 | 1.3 (Degradant E) |
Table 2: Illustrative Comparative Stability of this compound Syrups (40°C/75% RH)
| Time (Months) | This compound Assay (%) - Sucrose Syrup | Total Impurities (%) - Sucrose Syrup | This compound Assay (%) - Sorbitol Syrup | Total Impurities (%) - Sorbitol Syrup |
| 0 | 100.2 | 0.15 | 100.1 | 0.14 |
| 1 | 98.5 | 1.65 | 99.8 | 0.30 |
| 3 | 95.8 | 4.35 | 99.2 | 0.95 |
| 6 | 92.1 | 8.05 | 98.5 | 1.60 |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol outlines a general approach. Method parameters will need to be optimized and validated for specific formulations.
-
Principle: Reversed-phase HPLC with UV detection after pre-column derivatization of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, pH adjusted)
-
Derivatizing agent (e.g., dansyl chloride or 9-fluorenylmethyl chloroformate)
-
Mobile phase: A gradient mixture of the buffer and acetonitrile.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard and derivatize it according to the chosen derivatizing agent's protocol. Prepare a series of working standards by diluting the derivatized stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample (e.g., syrup, powdered tablets) in a suitable solvent. Derivatize an aliquot of the sample solution in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: Dependent on the chromophore of the derivative.
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system. Identify and quantify the this compound peak and any degradation product peaks based on their retention times and peak areas compared to the standards.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
2. Forced Degradation (Stress Testing) Protocol
-
Objective: To identify potential degradation products and establish the intrinsic stability of this compound.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 48 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 7 days.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
-
Mandatory Visualizations
Caption: Nitrosamine formation pathway of piperazine.
Caption: Experimental workflow for excipient compatibility testing.
References
- 1. fda.gov [fda.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Refining Experimental Protocols to Reduce Piperazine-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperazine in animal models. The information is designed to help refine experimental protocols to minimize piperazine-induced side effects, ensuring animal welfare and the integrity of research data.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of piperazine observed in animal models?
A1: Piperazine administration can lead to a range of side effects, primarily categorized as neurological and gastrointestinal. The severity and incidence of these effects are often dose-dependent.
-
Neurological Side Effects:
-
Ataxia: An uncoordinated gait, often described as staggering or stumbling, is one of the most frequently reported neurological effects.[1][2]
-
Muscle Tremors and Fasciculations: Involuntary muscle movements and twitching are common signs of neurotoxicity.[2]
-
Sedation or Lethargy: Animals may appear drowsy, listless, or have a fatigued appearance.
-
Seizures: In cases of overdose or in susceptible individuals, piperazine can induce seizures, including myoclonic jerks and, in rare cases, absence and atonic seizures.[3]
-
Behavioral Disturbances: General changes in behavior can also be observed.
-
-
Gastrointestinal Side Effects:
-
Nausea and Vomiting (Emesis): This is a common adverse effect, particularly in dogs and cats.
-
Diarrhea: Loose stools may occur following piperazine administration.
-
Abdominal Pain: Animals may exhibit signs of stomach cramps or pain.
-
Young animals or those with underdeveloped renal or hepatic function may be more susceptible to these adverse effects due to slower drug clearance.
Q2: What is the primary mechanism of action that leads to these side effects?
A2: Piperazine's anthelmintic action is achieved by acting as a gamma-aminobutyric acid (GABA) receptor agonist in parasites, leading to hyperpolarization of muscle cells and flaccid paralysis. In vertebrates, GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). It is believed that piperazine's neurotoxic side effects in mammals are also mediated through its interaction with the GABAergic system, disrupting the normal inhibitory tone of the CNS. While piperazine derivatives have been shown to induce oxidative stress and mitochondrial dysfunction in neurons, the direct link for piperazine itself is less established but remains a plausible contributing factor to its neurotoxicity.
Q3: Are there ways to proactively reduce side effects during experimental planning?
A3: Yes, several strategies can be implemented during the protocol design phase to minimize the risk and severity of side effects:
-
Dose Optimization: Conduct thorough dose-response studies to determine the minimum effective dose for your experimental endpoint. Avoid using doses that approach known toxic levels.
-
Route of Administration: Oral gavage is a common and precise method. However, improper technique can cause significant stress, which may exacerbate side effects. Ensure personnel are highly trained in gavage techniques. Alternatives like voluntary consumption in palatable mixtures can be considered if precise dosing is not compromised.
-
Vehicle Selection: The choice of vehicle for piperazine administration can impact its absorption and tolerability. Simple aqueous solutions, such as sterile water or saline, are often used. For less soluble derivatives, vehicles like 0.5% methylcellulose or carboxymethylcellulose are common, but their viscosity can increase stress during gavage.
-
Fasting and Feeding: Administering piperazine with food or shortly after a meal can help reduce gastrointestinal upset. However, for oral gavage, a short fasting period may be necessary to ensure accurate dosing and prevent complications, but prolonged fasting should be avoided.
II. Troubleshooting Guides
Troubleshooting Neurological Side Effects (Ataxia, Tremors, Seizures)
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Mild to Moderate Ataxia or Tremors | High peak plasma concentration; Individual sensitivity; High dose. | 1. Monitor Closely: Observe the animal for worsening symptoms. Ensure easy access to food and water. 2. Review Dosage: Confirm that the correct dose was administered. Consider a dose reduction in subsequent experiments. 3. Split Dosing: If the protocol allows, consider dividing the total daily dose into two or more smaller administrations to reduce peak plasma levels. |
| Severe Ataxia, Myoclonic Jerks, or Seizures | Overdose; Rapid absorption; Pre-existing neurological condition; Renal or hepatic impairment. | 1. Immediate Veterinary Consultation: This is a serious adverse event. 2. Symptomatic Treatment: A veterinarian may administer anticonvulsants such as diazepam (0.25 mg/kg IM has been used in a calf model) to control seizures. 3. Supportive Care: Provide supportive care to manage any secondary complications, such as dehydration or injury. 4. Protocol Review: Halt further experiments until a thorough review of the dosage, formulation, and animal health status is completed. A significant dose reduction is warranted. |
| Unexpected Sedation | CNS depression from high dose; Interaction with other experimental compounds. | 1. Check for Other Signs: Monitor vital signs and ensure the animal is responsive. 2. Rule out Hypothermia: Provide a heat source if the animal's body temperature is low. 3. Evaluate Co-administered Drugs: Review any other substances administered for potential synergistic sedative effects. |
Troubleshooting Gastrointestinal Side Effects (Vomiting, Diarrhea)
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Vomiting Shortly After Dosing | Gastric irritation; High concentration of dosing solution. | 1. Do Not Re-dose Immediately: Re-administering the dose could lead to an overdose if some of the initial dose was absorbed. 2. Administer with Food: In future experiments, try administering piperazine mixed with a small amount of palatable food or immediately after feeding to buffer the stomach. 3. Dilute the Formulation: If using a solution, consider increasing the vehicle volume (while staying within recommended gavage limits) to decrease the concentration. |
| Diarrhea | Disruption of normal gut motility. | 1. Monitor Hydration Status: Ensure the animal has free access to water. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes). 2. Provide Supportive Care: Fluid therapy (e.g., subcutaneous or intravenous saline) may be necessary for severe dehydration, as guided by a veterinarian. 3. Symptomatic Treatment: A veterinarian may recommend gastrointestinal protectants. Pantoprazole (1 mg/kg IV) has been used to alleviate GI symptoms in a case of piperazine toxicity. |
| Unexpected Mortality | Severe overdose leading to respiratory arrest or cardiovascular collapse; Aspiration during gavage. | 1. Immediate Necropsy: A full necropsy by a qualified veterinarian is crucial to determine the cause of death. 2. Review All Procedures: Conduct a comprehensive review of dosing calculations, gavage technique, animal health records, and formulation preparation. 3. Halt and Re-evaluate: Stop all further dosing until the cause is identified and corrective actions are implemented. This may include retraining personnel, recalculating doses, and re-evaluating the experimental protocol. |
III. Data Presentation: Dose-Response and Side Effects
While precise percentages of incidence are not widely published, the following tables summarize the relationship between piperazine dosage and observed side effects in common animal models based on available literature.
Table 1: Piperazine-Induced Side Effects in Rodent Models
| Animal Model | Route | Dose (mg/kg) | Observed Side Effects | Reference |
| Rat | Oral | 50, 150, 500 | At 150 and 500 mg/kg/day, adverse effects including apathy, staggering, and poor general condition were noted in a 90-day study. | |
| Rat | Oral | 2500 - 2600 | LD50. Signs of acute toxicity included dyspnea, apathy, abnormal position, staggering, and tremors. | |
| Rat | Sub-chronic Oral | 30, 60, 100 | Dose-dependent increases in liver enzymes (AST, ALT) were observed, indicating potential hepatotoxicity at these levels. |
Table 2: Piperazine-Induced Side Effects in Canine and Feline Models
| Animal Model | Route | Dose (mg/kg) | Observed Side Effects | Reference |
| Dogs & Cats | Oral | 50 - 110 | Recommended therapeutic dose range. Common side effects include diarrhea, vomiting, and staggering gait. | |
| Dogs & Cats | Oral | 20 - 110 | Neurotoxicity, including muscle tremors, ataxia, and behavioral disturbances, typically manifests within 24 hours in this dose range. | |
| Dogs & Cats | Oral | 200 | Recommended single dose for deworming. Vomiting shortly after dosing is a noted contraindication for re-dosing. Transient neurological effects have been occasionally noted. |
IV. Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is a standard method for precise oral administration.
Materials:
-
Piperazine compound
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Sterile syringe (1 ml)
-
Appropriate size gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped for a 20-25g mouse)
-
Animal scale
Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume. The maximum recommended volume should not exceed 10 ml/kg.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Gavage Needle Insertion: Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate. The mouse should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and try again.
-
Compound Administration: Once the needle is properly inserted into the stomach, administer the solution slowly and steadily.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress (indicating accidental tracheal administration) or other immediate adverse effects.
Protocol 2: Assessment of Ataxia (Paw Slip Test)
This protocol provides a simple, objective measure of motor incoordination.
Materials:
-
Standard empty animal cage with a wire or rod floor (bars spaced approx. 1.5 cm apart).
-
Timer.
Methodology:
-
Baseline Assessment: Prior to piperazine administration, place each animal in the test cage for a 5-minute acclimatization and observation period. Count the number of times a paw slips between the floor bars. Healthy animals should exhibit very few to no slips.
-
Post-Dosing Test: At a predetermined time point after piperazine administration (e.g., peak plasma concentration), place the animal back into the test cage.
-
Data Collection: Over a 5-minute test period, a trained observer counts the frequency of paw slips (both forelimbs and hindlimbs).
-
Analysis: An increase in the number of paw slips compared to baseline or a vehicle-treated control group indicates drug-induced ataxia. This method has been shown to be a reliable measure of drug-induced ataxia.
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Postulated signaling pathway of piperazine-induced neurotoxicity.
Caption: Logical workflow for troubleshooting adverse events.
Caption: Experimental workflow for refining oral gavage technique.
References
Technical Support Center: Purification of Novel Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of newly synthesized piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying novel piperazine derivatives? A1: Piperazine derivatives present several purification challenges due to their unique physicochemical properties. Their high polarity can lead to poor retention on reverse-phase HPLC columns, while their basic nature can cause strong, sometimes irreversible, binding to acidic silica gel in normal-phase chromatography, resulting in streaking or product loss.[1] Furthermore, many piperazine compounds are hygroscopic and can be difficult to handle and dry completely.[1]
Q2: How can I efficiently remove unreacted piperazine from my crude product? A2: A common and effective method is to perform an acidic wash. By treating the crude mixture (dissolved in an organic solvent) with a dilute aqueous acid like HCl, the basic piperazine is protonated to form a water-soluble hydrochloride salt.[2][3] This salt is then easily removed in the aqueous layer during a liquid-liquid extraction.[2] For stubborn cases, selective precipitation of piperazine as a diacetate salt from an acetone solution can be highly effective.
Q3: My piperazine derivative appears to be degrading on a standard silica gel column. What are my options? A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. To mitigate this, you can neutralize the silica by using a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA). Alternatively, switching to a more neutral stationary phase like alumina or using a base-deactivated silica column is recommended. If degradation persists, non-chromatographic methods like recrystallization or salt formation should be considered.
Q4: How can I improve the peak shape of my basic piperazine compound in reverse-phase HPLC? A4: Peak tailing in reverse-phase HPLC is a frequent issue caused by the interaction between the basic piperazine nitrogens and residual acidic silanol groups on the column's stationary phase. To improve peak shape, consider the following:
-
Use a mobile phase additive: Adding a competing base like triethylamine (TEA) or an ion-pairing agent can mask the silanol groups.
-
Adjust the pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, which can lead to better peak symmetry.
-
Use a base-deactivated column: These columns are specifically designed with end-capping to minimize exposed silanols and are ideal for analyzing basic compounds.
Q5: What are the best methods to confirm the purity of my final piperazine derivative? A5: A combination of analytical techniques is essential to confirm purity. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can identify the compound's structure and detect proton- or carbon-containing impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for assessing the number of components in a sample and confirming the molecular weight of the desired product. For solid compounds, a sharp melting point range is a good indicator of high purity.
Troubleshooting Guides
Problem 1: Low or No Crystal Formation During Recrystallization
-
Symptoms: The product remains dissolved even after the solution has cooled, or it "oils out" as a liquid instead of forming solid crystals.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent at low temperatures. Screen for a solvent where the compound is soluble when hot but poorly soluble when cold. |
| Too Much Solvent Used | The solution is not saturated. Reduce the solvent volume by boiling some of it off and allow the solution to cool again. Use the minimum amount of hot solvent necessary for dissolution. |
| Solution Cooled Too Quickly | Rapid cooling can lead to precipitation of impurities or oiling out. Allow the solution to cool slowly to room temperature before moving it to an ice bath. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed" crystal of the pure compound. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Purify the material first by column chromatography and then attempt recrystallization. |
Problem 2: Streaking and Poor Separation in Column Chromatography
-
Symptoms: The compound moves down the column as a long streak (tailing) rather than a tight band, leading to poor separation from impurities.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound is Too Polar | The compound adsorbs very strongly to the silica gel. Increase the polarity of the mobile phase (eluent). A gradient elution may be necessary. |
| Strong Acid-Base Interaction | The basic piperazine moiety is interacting too strongly with the acidic silica. Add 0.1-1% triethylamine (TEA) or pyridine to the eluent to compete for active sites. |
| Column Overload | Too much crude material was loaded onto the column. Use a larger column or load less material. |
| Insoluble Material | The crude material was not fully dissolved before loading. Ensure complete dissolution in a minimal amount of solvent before applying it to the column. |
Experimental Protocols
Protocol 1: Purification via Diacetate Salt Formation and Recrystallization
This method is effective for separating piperazine from less basic or non-basic impurities.
-
Materials:
-
Crude piperazine derivative
-
Acetone (reagent grade)
-
Glacial acetic acid
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum source
-
-
Procedure:
-
Dissolution: Dissolve the crude mixture in acetone at a concentration of approximately 0.5 to 20 weight percent piperazine. Warm the mixture to 20-40°C if necessary.
-
Acidification: While stirring, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric to form the diacetate salt.
-
Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. Continue stirring and cool the mixture to 10-30°C to ensure complete precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold acetone to remove residual impurities.
-
Drying: Dry the purified piperazine diacetate salt under vacuum.
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the salt by dissolving it in water, adding a suitable base (e.g., NaOH) to raise the pH, and extracting the free base with an organic solvent.
-
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify basic piperazine derivatives while minimizing degradation and tailing on silica gel.
-
Materials:
-
Silica gel (for flash chromatography)
-
Appropriate non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Glass column and fraction collection tubes
-
TLC plates and visualization chamber (e.g., UV lamp, iodine)
-
-
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation and an Rf value of 0.2-0.4 for the target compound. Add 0.5-1% TEA to the chosen solvent system to act as a modifier.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (containing TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Run the column with the mobile phase. If separation is poor, a gradient elution (gradually increasing solvent polarity) may be required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA will also be removed during this step.
-
Drying: Dry the purified product under a high vacuum to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of novel piperazine derivatives.
References
Validation & Comparative
Comparative Efficacy of Piperazine Citrate and Pyrantel Pamoate Against Ascaris lumbricoides: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of two widely used anthelmintic drugs, piperazine citrate and pyrantel pamoate, for the treatment of ascariasis, the infection caused by the roundworm Ascaris lumbricoides. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data from comparative clinical trials, experimental methodologies, and the pharmacological mechanisms of action of these two drugs.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data on the cure rates and egg reduction rates of this compound and pyrantel pamoate in the treatment of ascariasis, based on findings from various clinical studies.
Table 1: Cure Rates in Comparative Clinical Trials
| Study | Drug | Dosage | Duration | Cure Rate (%) |
| Bell and Nassif, 1971 [1] | Pyrantel Pamoate | 10.0 mg/kg (single dose) | 1 day | 100% (day 10) |
| Piperazine Phosphate | Standard oral treatment | 1 day | 71% (day 10) | |
| Hatchuel et al., 1973 [2] | Pyrantel Pamoate | 10 mg/kg daily | 2-3 days | ~95% |
| This compound | 2-3 g daily (with bephenium hydroxynaphthoate) | 2 days | 90% | |
| Rim et al., 1974 [3] | Pyrantel Embonate | 2.5 mg/kg (single dose) | 1 day | 91.3% |
| 5.0 mg/kg (single dose) | 1 day | 94.4% | ||
| 10.0 mg/kg (single dose) | 1 day | 98.9% | ||
| Piperazine Adipate | 75 mg/kg daily | 2 days | 62.0% | |
| 75 mg/kg daily | 3 days | 74.7% |
Table 2: Egg Reduction Rates (ERR) in Comparative Clinical Trials
| Study | Drug | Dosage | Duration | Egg Reduction Rate (%) |
| Bell and Nassif, 1971 [1] | Pyrantel Pamoate | 2.5 mg/kg (single dose) | 1 day | 88% (days 8, 9, 10) |
| Piperazine Phosphate | Standard oral treatment | 1 day | 72% (days 1, 2, 3) | |
| Rim et al., 1974 [3] | Piperazine Adipate | 75 mg/kg daily | 2 days | 85.3% |
| 75 mg/kg daily | 3 days | 90.9% | ||
| Santonin-kainic acid complex | Single recommended dose | 1 day | 91.0% |
Experimental Protocols
This section details the methodologies employed in the key comparative studies cited above.
Study 1: Bell and Nassif (1971)
-
Objective: To compare the efficacy of pyrantel pamoate and piperazine phosphate in treating ascariasis.
-
Study Design: A comparative clinical trial.
-
Participants: Individuals infected with Ascaris lumbricoides.
-
Drug Administration:
-
Pyrantel Pamoate Group: Received a single oral dose of 10.0 mg/kg, 5.0 mg/kg, or 2.5 mg/kg of body weight.
-
Piperazine Phosphate Group: Received a standard oral treatment.
-
-
Efficacy Assessment:
-
Diagnostic Method: Quantitative egg counts from fecal samples were performed to diagnose and assess the intensity of the infection.
-
Follow-up: Fecal examinations were conducted on days 3, 8, 9, and 10 post-treatment to determine cure rates and egg reduction.
-
Cure Definition: Absence of Ascaris eggs in the follow-up fecal samples.
-
-
Safety Assessment: Monitoring of transient abdominal colic and serum glutamic pyruvic transaminase and alkaline phosphatase levels.
Study 2: Hatchuel et al. (1973)
-
Objective: To compare the efficacy of pyrantel pamoate with a combination of this compound and bephenium hydroxynaphthoate against intestinal nematodes, including Ascaris.
-
Study Design: A controlled comparative study.
-
Participants: Individuals with intestinal nemathelminthiases.
-
Drug Administration:
-
Pyrantel Pamoate Group: Received 10 mg/kg of body weight daily for 2 or 3 days.
-
Piperazine/Bephenium Group: Received a daily regimen of 2-3 g of this compound and 2.5 g (base) of bephenium hydroxynaphthoate for 2 days.
-
Control Group: Received a placebo.
-
-
Efficacy Assessment:
-
Cure Rate: The primary measure of efficacy was the cure rate, determined by the absence of parasite eggs in post-treatment stool samples.
-
Study 3: Rim et al. (1974)
-
Objective: To evaluate the efficacy of pyrantel embonate in the mass treatment of ascariasis and compare it with piperazine adipate and a santonin-kainic acid complex.
-
Study Design: A comparative study involving mass treatment.
-
Participants: 301 children infected with Ascaris lumbricoides for the pyrantel embonate groups, and 71 and 75 patients for the piperazine adipate groups.
-
Drug Administration:
-
Pyrantel Embonate Groups: Received a single dose of 2.0 mg/kg, 5.0 mg/kg, or 10.0 mg/kg.
-
Piperazine Adipate Groups: Received 75 mg/kg of body weight daily for 2 or 3 consecutive days.
-
Santonin-kainic acid complex Group: Received a single recommended dose.
-
-
Efficacy Assessment:
-
Diagnostic Method: Fecal examinations were conducted to identify Ascaris lumbricoides infection.
-
Cure Rate and Egg Reduction Rate: The efficacy was determined by the cure rate (complete elimination of eggs) and the egg reduction rate.
-
-
Side Effects: Monitored to assess the safety and tolerability of the treatments.
General Diagnostic Methodology: Kato-Katz Technique
The Kato-Katz technique is a widely used method for the quantitative diagnosis of intestinal helminth infections, including ascariasis.
-
Principle: A known quantity of sieved fecal material is pressed under a cellophane strip soaked in glycerol on a microscope slide. The glycerol clears the fecal debris, making the helminth eggs more visible for counting.
-
Procedure:
-
A small amount of fecal sample is pressed through a fine mesh screen to remove large particles.
-
A template with a hole of a specific diameter is placed on a microscope slide, and the hole is filled with the sieved feces.
-
The template is removed, leaving a standardized amount of feces on the slide.
-
A cellophane strip soaked in a glycerol-malachite green solution is placed over the fecal sample.
-
The slide is inverted and pressed firmly on a flat surface to spread the fecal sample evenly.
-
The slide is left for a period to allow the fecal matter to clear.
-
The eggs are then counted under a microscope, and the count is multiplied by a factor to express the result as eggs per gram (EPG) of feces.
-
Signaling Pathways and Mechanisms of Action
The differing efficacies of this compound and pyrantel pamoate can be attributed to their distinct mechanisms of action at the neuromuscular junctions of the parasite.
This compound: GABA Receptor Agonism
This compound acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes. By binding to and activating GABA receptors on the muscle cells of Ascaris, it increases the influx of chloride ions. This leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm. The paralyzed worms are unable to maintain their position in the host's intestine and are subsequently expelled by normal peristaltic activity.
Caption: Mechanism of action of this compound.
Pyrantel Pamoate: Nicotinic Acetylcholine Receptor Agonism
Pyrantel pamoate is a depolarizing neuromuscular blocking agent. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of Ascaris. This binding leads to a persistent depolarization of the muscle cell membrane, causing a spastic paralysis of the worm. The continuous muscle contraction prevents the worm from maintaining its attachment to the intestinal wall, leading to its expulsion from the host.
Caption: Mechanism of action of Pyrantel Pamoate.
Experimental Workflow
The general workflow for a comparative clinical trial evaluating the efficacy of anthelmintic drugs against Ascaris lumbricoides is outlined below.
Caption: General experimental workflow for a comparative anthelmintic trial.
References
A Comparative In Vivo Analysis of Piperazine Citrate and Bephenium Hydroxynaphthoate
This guide provides a head-to-head comparison of the in vivo efficacy of two anthelmintic agents, piperazine citrate and bephenium hydroxynaphthoate, against common intestinal nematodes. The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Summary
The following table summarizes the quantitative data on the efficacy of this compound and bephenium hydroxynaphthoate from various in vivo studies. It is important to note that a direct comparative study between the two single agents was not identified; therefore, the data is presented from separate trials against different parasitic species.
| Drug | Parasite | Host | Dosage | Efficacy (Cure Rate / Egg Reduction) | Study Reference |
| This compound | Ascaris lumbricoides | Humans | 2-3 g daily for 2 days (in combination) | 90% cure rate (in combination with bephenium hydroxynaphthoate) | [1] |
| Ascariasis | Calves | 220 mg/kg b.wt. | 97.27% efficacy | [2] | |
| Ascaridia galli | Chickens | Not specified | 80% efficacy after 14 days | [3] | |
| Bephenium Hydroxynaphthoate | Hookworm | Humans | 2.5 g base daily for 2 days (in combination) | 68-85% cure rate (in combination with this compound) | [1] |
| Hookworm | Humans | 5.0 g single dose | 76.5% cure rate, 91.8% mean egg reduction | [4] | |
| Necator americanus | Humans | 2.0-3.0 g base single dose | 86-89% egg count reduction | ||
| Hookworm | Humans | 5 g | 60% cure rate |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are detailed experimental protocols from key studies.
Study 1: this compound against Ascariasis in Calves
-
Animal Model: Naturally infected calves.
-
Infection Protocol: Calves were naturally infected with Ascaris. Fecal samples were collected and examined using the McMaster fecal egg counting method to determine the baseline egg count (eggs per gram - EPG).
-
Drug Administration: Calves in the treatment group received this compound orally at a dose rate of 220 mg/kg body weight.
-
Assessment: Fecal samples were collected on days 7, 14, 21, and 28 post-treatment. The EPG counts were determined to evaluate the percentage reduction in fecal egg counts, which served as the measure of efficacy. Hematological parameters and body weight were also monitored.
Study 2: Bephenium Hydroxynaphthoate against Hookworm in Humans
-
Study Population: 100 patients with hookworm infestation.
-
Study Design: Patients were divided into two groups. One group received pyrantel embonate, and the other received bephenium hydroxynaphthoate.
-
Drug Administration: A single oral dose of 5.0 g of bephenium hydroxynaphthoate was administered to 51 patients.
-
Assessment: The efficacy was determined by the cure rate (complete elimination of worms) and the mean reduction in fecal egg count. Hematology, biochemistry, and urine specimens were analyzed to monitor for any adverse effects.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for an in vivo comparative study of anthelmintic drugs.
References
- 1. Controlled comparative study of the efficacy of pyrantel pamoate and a combined regimen of this compound and bephenium hydroxynaphthoate in the treatment of intestinal nemathelminthiases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrantel Embonate And Bephenium Hydroxynaphthoate In The Treatment Of Hookworm Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicity Analysis: Piperazine Citrate Versus Natural Anthelmintic Extracts
For Researchers, Scientists, and Drug Development Professionals
The landscape of anthelmintic treatments is evolving, with a growing interest in the potential of natural extracts as alternatives to synthetic drugs like piperazine citrate. While efficacy is a primary concern, a thorough understanding of the toxicological profiles of these compounds is paramount for safe and effective drug development. This guide provides an objective comparison of the toxicity of this compound and selected natural anthelmintic extracts from Carica papaya, Capsicum annuum, and Artemisia absinthium, supported by experimental data.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and the selected natural anthelmintic extracts. It is crucial to note that direct comparisons of LD50 values should be made with caution due to variations in the animal models, administration routes, and the specific nature of the extracts used in different studies.
| Substance | Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | Other Toxicity Data | Reference(s) |
| This compound | Rat | Oral | 11200 mg/kg | - | [1] |
| Mouse | Oral | 8500 mg/kg | - | [1][2] | |
| Chicken | Oral | - | Toxic to the liver and kidneys at 100 mg/kg body weight. | [3][4] | |
| Carica papaya Leaf Extract | Rat (Sprague Dawley) | Oral | > 2000 mg/kg (Aqueous-ethanolic extract) | No mortality or significant changes in body weight, food and water consumption at 2000 mg/kg. Some non-dose-dependent elevations in liver enzymes (AST, ALT, ALP) were observed. | |
| Rat (Wistar) | Oral | > 5000 mg/kg (Aqueous extract) | No adverse effects on haematological parameters or organ/body weight ratios. | ||
| Chicken | Oral | - | Acetone extract (CPLa) was toxic to the kidneys. Ethanol extract (CPLe) was not found to be toxic to the liver. | ||
| Capsicum annuum Extract | Mouse (DDY strain) | Oral | > 15 g/kg (Infusion) | Did not induce toxicity symptoms or mortality. | |
| Rat | Oral | - | 10% Capsicum frutescens fruit in the diet for 8 weeks caused intestinal exfoliation, hepatocyte vacuolation, and necrosis. | ||
| Chicken | Oral | - | Ethanol (CAFe) and acetone (CAFa) extracts were toxic to the kidneys and liver. | ||
| Capsaicin (from C. annuum) | Mouse | Oral | 118.8 mg/kg (male), 97.4 mg/kg (female) | - | |
| Rat | Oral | 161.2 mg/kg (male), 148.1 mg/kg (female) | - | ||
| Artemisia absinthium Extract | Rat (Wistar) | Oral | LD50 cut-off value of 500 mg/kg (Extract-loaded nanoparticles) | Mortality observed at 2000 mg/kg, affecting the intestine, liver, and kidney. | |
| Mouse | Oral | > 5000 mg/kg (Methanol extract) | No adverse effects or mortality observed. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols used in key studies cited in this guide.
Acute Oral Toxicity Study of this compound (Rat)
A study following a protocol comparable to OECD Test Guideline 401 was conducted on Sprague Dawley rats. The animals were administered piperazine at doses of 1000, 1210, 1780, 2610, or 3830 mg/kg body weight. Observations for signs of toxicity and mortality were recorded. The LD50 was estimated from these observations.
Acute Oral Toxicity Study of Carica papaya Leaf Extract (Rat)
In an acute toxicity study, Sprague Dawley rats were administered a single oral dose of 2000 mg/kg body weight of Carica papaya leaf extract. A sighting study was initially conducted with doses of 5, 50, 300, and 2000 mg/kg. The animals were observed for 14 days for mortality, changes in body weight, and food and water consumption. At the end of the study, blood was collected for hematological and biochemical analysis, and internal organs were weighed. Another study in Wistar rats used the Lorke's method, where in the first phase, doses of 10, 100, and 1000 mg/kg were administered, and in the second phase, doses of 1600, 2900, and 5000 mg/kg were given, with observations for toxicity and mortality within 24 hours.
Acute Oral Toxicity Study of Capsicum annuum Infusion (Mouse)
DDY strain female mice were divided into four groups: a control group receiving distilled water and three treatment groups administered cayenne pepper infusion orally at doses of 5, 10, and 15 g/kg body weight. The mice were observed for mortality, clinical symptoms, and physiological responses.
Acute Oral Toxicity of Capsaicin (Mouse and Rat)
The oral LD50 of capsaicin was determined in both mice and rats. The animals were administered varying doses of capsaicin, and the mortality rates were recorded to calculate the LD50 values. Observations of toxic symptoms such as salivation, erythema, staggering gait, and respiratory distress were also noted.
Acute Oral Toxicity Study of Artemisia absinthium Extract-Loaded Nanoparticles (Rat)
Following the OECD Guideline 423, female Wistar rats were orally administered different concentrations of Artemisia absinthium extract-loaded nanoparticles (50, 300, and 2000 mg/kg body weight). The animals were observed for general appearance, behavioral changes, and mortality for 14 days. Hematological and biochemical parameters were also assessed.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of these compounds is critical for risk assessment and the development of safer alternatives.
This compound: Neurotoxicity and Hepatotoxicity
The primary anthelmintic action of piperazine is the paralysis of worms, which is mediated through its agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptor in the parasite's neuromuscular junction. However, this mechanism can also lead to neurotoxic side effects in the host, particularly at high doses or in individuals with renal impairment. The neurotoxicity is thought to be caused by the blockade of acetylcholine at the myoneural junction.
Piperazine has also been associated with hepatotoxicity. Studies on piperazine designer drugs suggest a mechanism involving the up-regulation of key enzymes in cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis.
Natural Anthelmintic Extracts: Mechanisms of Toxicity
The toxic mechanisms of natural extracts are often complex due to the presence of multiple bioactive compounds.
Capsicum annuum : The primary toxic component of Capsicum annuum is capsaicin. Capsaicin exerts its effects by activating the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel. This activation leads to a burning sensation and can cause inflammation and, at high doses, cell death.
Artemisia absinthium : The toxicity of Artemisia absinthium is often attributed to its content of α- and β-thujone, which are neurotoxic. Thujone is a GABA receptor antagonist, and its mechanism of toxicity is thought to involve the modulation of GABAergic neurotransmission, leading to hyperexcitability and convulsions at high doses.
Carica papaya : The unripe fruit of Carica papaya contains papain, an enzyme that can cause esophageal damage in large amounts. The leaves contain alkaloids such as carpaine, which may have effects on the central nervous system. However, studies on the aqueous leaf extract have shown a high LD50, suggesting low acute toxicity. The precise molecular pathways for the observed kidney toxicity in chickens with the acetone extract are not well-elucidated in the available literature.
Conclusion
This comparative analysis indicates that while this compound has a well-defined toxicity profile with known mechanisms, the toxicity of natural anthelmintic extracts can vary significantly depending on the plant species, the specific part of the plant used, the extraction method, and the dosage.
-
This compound exhibits moderate acute toxicity, with potential for neurotoxicity and hepatotoxicity, particularly at higher doses.
-
Carica papaya leaf extract generally demonstrates low acute oral toxicity in rodent models. However, some studies in chickens suggest potential for kidney toxicity depending on the extraction solvent.
-
Capsicum annuum extract appears to have low acute toxicity, though its active component, capsaicin, has a much lower LD50. Chronic exposure to high concentrations of the extract may lead to liver and intestinal issues.
-
Artemisia absinthium extract shows variable toxicity, with some studies indicating a relatively low LD50 and potential for organ damage at high doses, likely due to its thujone content.
It is imperative for researchers and drug development professionals to conduct comprehensive, standardized toxicological evaluations of any new anthelmintic candidate, whether synthetic or natural. The data and pathways presented in this guide serve as a foundational resource for these critical assessments, emphasizing that "natural" does not inherently mean "non-toxic." Further research is warranted to elucidate the specific toxic mechanisms of many bioactive compounds found in these plant extracts to ensure the development of safe and effective next-generation anthelmintics.
References
A Comparative Analysis of Piperazine Citrate and Ivermectin on Avian Hematological and Blood Biochemical Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two widely used anthelmintic agents, piperazine citrate and ivermectin, on the hematological and blood biochemical parameters in avian species. The following sections present a summary of available experimental data, detailed methodologies from a key comparative study, and visualizations of the experimental workflow and the drugs' mechanisms of action.
Data Presentation: Comparative Effects on Blood Parameters
A direct comparative study on the effects of this compound and ivermectin on the blood profile of poultry experimentally infected with Ascaridia galli was conducted by Abbas et al. (2016). It is important to note that this study focused on blood biochemical parameters rather than a complete hematological panel (e.g., Red Blood Cell Count, White Blood Cell Count). The findings from this study are summarized in the table below.
Table 1: Effect of this compound vs. Ivermectin on Blood Biochemical Parameters in Poultry [1][2]
| Parameter | Ivermectin Treatment Group | This compound Treatment Group | Statistical Significance |
| Serum Cholesterol | No significant effect | No significant effect | P > 0.05 (No significant difference between treatments) |
| Serum T3 | No significant effect | No significant effect | P > 0.05 (No significant difference between treatments) |
| Serum T4 | No significant effect | Higher (P < 0.05) | Significant |
| Serum Creatinine | No significant effect | No significant effect | P > 0.05 (No significant difference between treatments) |
| Serum Urea | No significant effect | Lower (P < 0.05) | Significant |
| Serum Cortisol | No significant effect | No significant effect | P > 0.05 (No significant difference between treatments) |
| Erythrocyte Sedimentation Rate (ESR) | No significant effect | No significant effect | P > 0.05 (No significant difference between treatments) |
| Respiratory Rate | No significant effect | No significant effect | P > 0.05 (No significant difference between treatments) |
Data sourced from Abbas et al. (2016). The study was conducted on both commercial and rural layers. The results presented are the overall findings.
Experimental Protocols
The data presented in Table 1 is based on the experimental protocol detailed by Abbas et al. (2016)[1].
Objective: To compare the therapeutic effect of ivermectin and this compound on the blood profile of commercial layer birds and rural poultry infested with Ascaridia galli.
Animal Model:
-
Two experiments were conducted, one with commercial layer birds and another with rural poultry.
-
Each experiment consisted of four groups of 15 birds each.
Experimental Groups (for each experiment):
-
Infection + Ivermectin: Birds were experimentally infected with Ascaridia galli and treated with ivermectin.
-
Infection + this compound: Birds were experimentally infected with Ascaridia galli and treated with this compound.
-
Infected Unmedicated: Birds were experimentally infected with Ascaridia galli and received no treatment.
-
Control (Uninfected Unmedicated): Birds were not infected and not medicated.
Procedure:
-
Parasite Eradication: All birds were initially treated with Albendazole (@ 14mg/Kg body weight) to clear any existing parasitic infections.
-
Experimental Infection: Birds in the infection groups were orally inoculated with a dose of 2500 embryonated eggs of Ascaridia galli per bird using a crop tube.
-
Confirmation of Infestation: At day 28 post-infection, five birds from each treatment group were euthanized to confirm the parasitic infestation.
-
Anthelmintic Treatment:
-
Ivermectin was administered at a dose rate of 200µg/kg body weight.
-
This compound was administered at a dose rate of 32 mg/100 kg body weight.
-
-
Blood Sampling: At day 10 post-treatment, six birds from each group were randomly selected for blood sample collection to analyze the blood profile.
Mandatory Visualizations
Experimental Workflow Diagram
References
A Comparative Analysis of Mebendazole, Piperazine, and Pyrantel in the Clinical Treatment of Enterobiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common anthelmintic agents—mebendazole, piperazine, and pyrantel—for the treatment of enterobiasis, colloquially known as pinworm infection. The following sections present a synthesis of clinical trial data on the efficacy and safety of these drugs, alongside detailed experimental protocols and visual representations of clinical trial workflow and the comparative logic.
Efficacy and Safety: A Quantitative Comparison
Table 1: Comparative Efficacy of Mebendazole, Piperazine, and Pyrantel for Enterobiasis
| Drug | Dosage Regimen | Cure Rate (%) | Source(s) |
| Mebendazole | 100 mg single dose, repeated after 2 weeks | >90% | [1][2][3] |
| 100 mg single dose | 95% | [2] | |
| Piperazine | Single dose of piperazine-senna mixture | 100% (in a study of 58 patients) | |
| Pyrantel Pamoate | 11 mg/kg single dose (max 1g), repeated after 2 weeks | 96.3% | [4] |
| 10 mg/kg single dose | 83.7% |
Table 2: Common Adverse Effects Associated with Mebendazole, Piperazine, and Pyrantel
| Drug | Common Adverse Effects | Source(s) |
| Mebendazole | Abdominal pain, diarrhea, nausea, vomiting, rash. | |
| Piperazine | Nausea, vomiting, abdominal cramps, diarrhea, headache, dizziness. | |
| Pyrantel Pamoate | Nausea, vomiting, anorexia, abdominal cramps, diarrhea. |
Experimental Protocols
The standard for diagnosing and assessing treatment efficacy in clinical trials for enterobiasis involves specific and meticulous procedures.
Diagnostic Protocol
The primary method for diagnosing enterobiasis is the cellulose tape test (also known as the Graham sticky tape method).
-
Sample Collection: A piece of clear adhesive tape is pressed against the perianal region, preferably in the morning before bathing or defecation.
-
Microscopic Examination: The tape is then adhered to a glass slide and examined under a microscope for the presence of Enterobius vermicularis eggs.
-
Confirmation of Infection: The presence of eggs confirms the diagnosis. To increase sensitivity, the test may be repeated on several consecutive days.
Treatment and Follow-up Protocol
A typical clinical trial protocol for comparing these anthelmintic drugs would involve the following steps:
-
Patient Recruitment: Subjects with confirmed enterobiasis through the cellulose tape test are enrolled.
-
Randomization: Participants are randomly assigned to receive mebendazole, piperazine, or pyrantel.
-
Drug Administration:
-
Mebendazole: Typically administered as a single 100 mg oral dose.
-
Piperazine: Dosage is often based on weight and administered as a single dose.
-
Pyrantel Pamoate: Administered as a single oral dose of 11 mg/kg of body weight, with a maximum dose of 1 gram.
-
-
Follow-up and Efficacy Assessment:
-
A follow-up cellulose tape test is conducted, usually 2 to 4 weeks after treatment, to determine if the infection has been cleared.
-
A second dose is often administered two weeks after the initial treatment to address potential reinfection from eggs that were not eradicated by the first dose.
-
-
Safety Monitoring: Patients are monitored for any adverse events, which are recorded and graded for severity.
Visualizing the Comparison
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative clinical trial for enterobiasis treatment.
Caption: Workflow of a comparative clinical trial for enterobiasis.
Logical Relationship of the Drug Comparison
This diagram illustrates the logical framework for comparing the three anthelmintic drugs based on their primary therapeutic goal.
Caption: Comparison of anthelmintics for enterobiasis treatment.
References
- 1. Albendazole Vs Mebendazole In Treating Enterobiasis: A Comparative Review - Klarity Health Library [my.klarity.health]
- 2. droracle.ai [droracle.ai]
- 3. The Diagnosis and Treatment of Pinworm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Options and Considerations for Intestinal Helminthic Infections - PMC [pmc.ncbi.nlm.nih.gov]
A New Therapeutic Avenue?: The Synergistic Potential of Piperazine Citrate and Nitazoxanide in Combating Cryptosporidiosis
An Objective Comparison for Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant health challenge, particularly in immunocompromised individuals and children.[1][2] The current standard of care, nitazoxanide, is the only FDA-approved treatment for cryptosporidiosis in immunocompetent individuals but shows limited efficacy in those with weakened immune systems.[1][3][4] This guide explores the potential synergistic effects of combining nitazoxanide with piperazine citrate, a drug traditionally used for treating parasitic worm infections, as a novel therapeutic strategy against Cryptosporidium.
Recent experimental data from a study on Cryptosporidium parvum-infected mice suggests that this combination therapy could offer a more potent and effective treatment than nitazoxanide alone. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and the proposed mechanisms of action.
Comparative Efficacy: Monotherapy vs. Combination Therapy
A recent study investigated the efficacy of this compound alone and in combination with nitazoxanide in both immunocompetent and immunocompromised mice infected with Cryptosporidium parvum. The results indicate a significant enhancement in parasite clearance when the two drugs are used together.
Table 1: Parasitological Assessment in Immunocompetent Mice
| Treatment Group | Dosage | Duration | Mean Oocyst Reduction (%) |
| Nitazoxanide | 100 mg/kg | 7 days | 86% |
| This compound + Nitazoxanide | 30 mg/kg + 100 mg/kg | 7 days | 89% |
| This compound | 20 mg/kg | 7 days | 4% |
Data extracted from a study on experimentally infected mice.
Table 2: Parasitological Assessment in Immunocompromised Mice
| Treatment Group | Dosage | Duration | Mean Oocyst Reduction (%) |
| Nitazoxanide | 100 mg/kg | 7 days | 93% |
| This compound + Nitazoxanide | 30 mg/kg + 100 mg/kg | 7 days | 95% |
| This compound | 20 mg/kg | 7 days | 72% |
Data extracted from a study on experimentally infected mice.
The combination of this compound (30 mg/kg) and nitazoxanide (100 mg/kg) for 7 days resulted in the highest reduction in the mean number of oocysts in both immunocompetent (89%) and immunocompromised (95%) mice. This suggests a synergistic or additive effect that surpasses the efficacy of either drug used as a monotherapy.
Proposed Mechanism of Synergistic Action
The enhanced efficacy of the combination therapy likely stems from the distinct and complementary mechanisms of action of nitazoxanide and this compound.
-
Nitazoxanide : This drug is known to interfere with the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for the anaerobic energy metabolism of Cryptosporidium. By disrupting the parasite's energy supply, nitazoxanide inhibits its growth and replication.
-
This compound : Traditionally used against helminths, this compound acts as a GABA (gamma-aminobutyric acid) receptor agonist. This leads to hyperpolarization of the parasite's muscle cells, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host's body. While Cryptosporidium lacks a traditional neuromuscular system, GABA receptors have been identified in other protozoa, and it is hypothesized that this compound may interfere with similar signaling pathways in Cryptosporidium, disrupting its motility or attachment to intestinal epithelial cells.
The proposed synergy suggests a dual-pronged attack on the parasite.
Caption: Proposed synergistic mechanism of Nitazoxanide and this compound.
Experimental Protocols
The following methodologies were employed in the key in vivo study assessing the efficacy of the drug combination.
1. In Vivo Efficacy Assessment in a Mouse Model
-
Animal Model : Male Swiss Albino mice, approximately 20g each, were used. A cohort of these mice was immunosuppressed through the administration of dexamethasone for 15 days prior to infection to mimic the condition of immunocompromised individuals.
-
Infection : Mice were experimentally infected with Cryptosporidium parvum oocysts.
-
Drug Administration :
-
Nitazoxanide was administered as a syrup (100mg/5ml).
-
This compound was administered at varying doses (20, 30, and 40 mg/kg).
-
Combination therapy involved the co-administration of nitazoxanide and this compound.
-
-
Efficacy Evaluation : The primary endpoint for assessing drug efficacy was the parasitological assessment of stool samples. This involved:
-
Collection of fecal pellets from each mouse.
-
Preparation of fecal smears.
-
Staining of smears using the modified Ziehl-Neelsen method to identify and count Cryptosporidium oocysts.
-
Calculation of the percentage reduction in the mean number of oocysts in treated groups compared to an untreated control group.
-
-
Histopathological Analysis : The ileum of the mice was subjected to histopathological examination to observe changes in the intestinal villi, goblet cell hyperplasia, and inflammatory cell infiltration.
Caption: In vivo experimental workflow for assessing drug efficacy.
2. Standard In Vitro Drug Susceptibility Assay
While the pivotal study was conducted in vivo, in vitro assays are a standard preliminary step in drug discovery for Cryptosporidium. A typical protocol is as follows:
-
Host Cell Culture : Human ileocecal adenocarcinoma (HCT-8) cells are cultured in 96-well plates until they form a monolayer.
-
Oocyst Preparation : C. parvum oocysts are treated with hydrochloric acid and sodium taurocholate to induce excystation (release of infectious sporozoites).
-
Infection : The HCT-8 cell monolayers are infected with the prepared oocysts.
-
Drug Application : After an initial infection period, the cell cultures are washed, and the test compounds (e.g., nitazoxanide, this compound, and their combination) are added at various concentrations.
-
Incubation : The cultures are incubated for 48 hours to allow for parasite development.
-
Quantification : The cells are fixed, permeabilized, and stained with a fluorescent lectin (e.g., FITC-conjugated Vicia villosa lectin) that binds to the parasite. The number of parasites is then quantified using fluorescence microscopy or quantitative PCR (qPCR) to determine the inhibitory concentration (e.g., IC50) of the drugs.
Conclusion and Future Directions
The preliminary in vivo data presents a compelling case for the further investigation of a nitazoxanide and this compound combination therapy for cryptosporidiosis. The observed synergistic effect, particularly in an immunocompromised model, suggests that this combination could address the current limitations of nitazoxanide monotherapy.
Further research is warranted to:
-
Elucidate the precise molecular mechanism of this compound against Cryptosporidium.
-
Optimize the dosage and treatment duration of the combination therapy.
-
Evaluate the efficacy of this combination against different Cryptosporidium species.
-
Conduct preclinical safety and pharmacokinetic studies to pave the way for potential clinical trials.
This novel combination therapy holds the promise of a more effective treatment for a challenging parasitic infection and merits serious consideration by the drug development community.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptosporidiosis Medication: Antiparasitics, Antidiarrheal Agents, Somatostatin Analogues [emedicine.medscape.com]
- 4. biorxiv.org [biorxiv.org]
Validating In Vitro Anthelmintic Susceptibility of Ascaridia galli Using Piperazine: A Comparative Guide
This guide provides a comprehensive overview of the in vitro validation of piperazine's anthelmintic activity against Ascaridia galli, the common large roundworm in poultry. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative anthelmintics supported by experimental data and detailed protocols.
Introduction to Piperazine and Ascaridia galli
Ascaridia galli is a prevalent nematode parasite in poultry worldwide, causing significant economic losses through reduced weight gain, decreased egg production, and increased mortality in severe cases. Control has traditionally relied on a limited number of anthelmintic drugs, including piperazine. Piperazine is a synthetic compound that has been used for decades to treat roundworm infections in both animals and humans.[1] Validating its efficacy through standardized in vitro assays is crucial for monitoring susceptibility, detecting potential resistance, and screening new anthelmintic candidates.
Mechanism of Action
Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist on the neuromuscular junctions of nematodes.[2][3] This binding action mimics the effect of the natural inhibitory neurotransmitter, causing hyperpolarization of the muscle cell membrane.[2] The resulting influx of chloride ions leads to a flaccid paralysis, preventing the worm from maintaining its position within the host's intestine.[3] The paralyzed worms are then passively expelled from the host's body through normal peristaltic action.
Experimental Protocol: Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay (LMIA) is a suitable in vitro method for evaluating the efficacy of anthelmintics like piperazine that act on post-embryonic stages of A. galli. The following protocol is a synthesized methodology based on established research.
Objective: To determine the effective concentration (EC50) of piperazine that inhibits 50% of larval migration.
Materials:
-
Mature female A. galli worms
-
0.5% sodium hypochlorite solution
-
Saturated sugar solution
-
Earle's balanced salt solution (EBSS) or similar culture medium
-
Piperazine stock solution
-
96-well microtiter plates
-
Agar
-
Centrifuge and tubes
-
Incubator (set at appropriate temperature for larval development and migration)
-
Microscope
Procedure:
-
Egg Recovery and Sterilization:
-
Collect mature female A. galli from the intestines of naturally infected chickens.
-
Dissect the worms to release eggs from the uterus.
-
Wash the eggs and sterilize them with a 0.5% sodium hypochlorite solution to remove surface contaminants.
-
Use a flotation method with a saturated sugar solution for efficient recovery of high-quality eggs.
-
-
Egg Embryonation:
-
Incubate the sterilized eggs in a suitable medium at approximately 28-30°C for at least 21 days, or until the L3 larval stage develops within the egg.
-
-
Larval Hatching:
-
Induce hatching of the embryonated eggs. The deshelling-centrifugation method has been shown to yield larvae with good survival rates. This typically involves chemical and mechanical disruption of the eggshell.
-
-
Assay Setup:
-
Prepare serial dilutions of piperazine in the culture medium.
-
In a 96-well plate, create a small agar island in the center of each well.
-
Pipette a known number of hatched L3 larvae (e.g., 100-200) onto the center of the agar island in each well.
-
Add the different piperazine concentrations to the medium surrounding the agar island. Include positive (e.g., levamisole) and negative (medium only) controls.
-
-
Incubation and Migration Assessment:
-
Incubate the plates for 24-48 hours.
-
During incubation, viable larvae will migrate from the agar into the surrounding medium.
-
After the incubation period, count the number of larvae that have migrated into the medium and the number remaining on the agar for each well.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each piperazine concentration relative to the negative control.
-
Use a suitable statistical program (e.g., probit analysis) to generate a dose-response curve and determine the EC50 value.
-
Data Presentation: In Vitro Susceptibility of A. galli
The following tables summarize quantitative data from in vitro studies, comparing the efficacy of piperazine with other common anthelmintics.
Table 1: Larval Migration Inhibition Assay (LMIA) - Effective Concentration (EC50)
| Anthelmintic | Chemical Class | EC50 (nM) | Relative Potency vs. Piperazine |
|---|---|---|---|
| Piperazine (PIP) | Cyclohexane | 67,800,000 | 1x |
| Fenbendazole (FBZ) | Benzimidazole | 6.32 | ~10,727,848x more potent |
| Thiabendazole (TBZ) | Benzimidazole | 105.9 | ~640,227x more potent |
| Levamisole (LEV) | Imidazothiazole | 349.9 | ~193,770x more potent |
Table 2: Adult Worm Motility/Mortality Assay - Lethal Concentration (LC50)
| Anthelmintic | Chemical Class/Origin | LC50 (µM) | Relative Potency vs. Piperazine |
|---|---|---|---|
| Piperazine | Cyclohexane | 119.7 | 1x |
| Levamisole | Imidazothiazole | 2.71 | ~44x more potent |
| Carvacrol | Phenolic Monoterpenoid | 3.26 | ~37x more potent |
Comparison with Alternatives
The in vitro data clearly indicates that while piperazine is effective, several alternatives demonstrate significantly higher potency against A. galli.
-
Benzimidazoles (Fenbendazole, Thiabendazole): These show exceptionally high potency in the LMIA, with EC50 values several orders of magnitude lower than piperazine. This class of drugs is highly effective against larval stages in vitro.
-
Levamisole: This imidazothiazole is substantially more potent than piperazine in both larval migration and adult mortality assays. Its LC50 value against adult worms is approximately 44 times lower than that of piperazine.
-
Natural Compounds (Carvacrol): Certain plant-derived compounds like carvacrol have demonstrated potent anthelmintic activity in vitro, comparable to that of levamisole and significantly exceeding that of piperazine against adult worms.
It is important to note that in vitro results, particularly with piperazine, may not always directly correlate with in vivo efficacy. Piperazine has shown poor efficacy against immature, freshly hatched larvae in vitro, resulting in a very high EC50 value. However, it is known to be effective against adult worms in vivo at recommended dosages.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process for validating anthelmintic susceptibility.
Caption: Experimental workflow for the in vitro Larval Migration Inhibition Assay (LMIA).
Caption: Logical process for validating and comparing anthelmintic susceptibility.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Piperazine Citrate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of piperazine citrate, a compound requiring careful management due to its potential health and environmental effects. Adherence to these protocols will help your institution remain in compliance with regulatory standards and build a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets (SDS) for this compound indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Safety glasses with side-shields or goggles are required to prevent eye contact.
-
Lab Coat: An impervious lab coat or protective clothing should be worn to protect against skin exposure.
-
Respiratory Protection: If working with powders or in an area with inadequate ventilation where dust may be generated, a particle respirator is necessary.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation risks. In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most laboratory chemicals, is regulated by strict federal and state guidelines, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA). Improper disposal, such as pouring it down the drain or placing it in the regular trash, is prohibited and can lead to environmental contamination and legal repercussions.
1. Waste Identification and Classification:
-
Determine if your this compound waste is classified as hazardous. While not always explicitly listed, it should be managed as a chemical waste. US EPA guidelines in 40 CFR 261.3, along with state and local regulations, must be consulted for accurate classification.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be chemically compatible with the compound.
-
The label should clearly read "Hazardous Waste" and identify the contents as "this compound Waste."
3. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area must be secure and away from general laboratory traffic.
-
Ensure the container is kept tightly closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
The EHS department will work with a licensed hazardous waste disposal company for proper treatment and disposal, which often involves incineration.
5. Disposal of Contaminated Materials and Empty Containers:
-
Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.
-
Empty containers that held this compound may still present a chemical hazard. These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.
Quantitative Data Summary
For laboratory chemical waste, specific quantitative limits are often set by regulatory bodies to define generator status and storage requirements.
| Parameter | Regulatory Limit/Guideline | Source |
| Hazardous Waste Storage Limit | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. | |
| Acutely Toxic Waste (P-list) Storage Limit | A maximum of one quart of acutely toxic chemical waste may be accumulated at a time. | |
| pH Range for Drain Disposal (for approved substances) | Between 5.5 and 10.5 for dilute aqueous solutions. Note: This is a general guideline and does not apply to this compound, which should not be drain disposed. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piperazine Citrate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Piperazine Citrate, ensuring the well-being of personnel and the integrity of research.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from acquisition to disposal, is critical to minimize exposure and prevent contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][3][4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage temperature is 4°C for long-term storage.
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.
-
Avoid the formation of dust and aerosols.
-
Use dedicated, properly cleaned, and dry utensils for weighing and transferring the compound.
-
Do not eat, drink, or smoke in the handling area.
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves. Inspect gloves for any tears or punctures before use and dispose of them properly after handling.
-
Clothing: A lab coat or chemical-resistant apron and long-sleeved clothing are required. For larger quantities or in case of a spill, impervious clothing may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, use a NIOSH-approved respirator. For higher-level protection, use a full-face respirator with appropriate cartridges.
4. First Aid and Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation occurs.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
5. Spills and Leaks:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For major spills, alert emergency services.
-
Prevent the spilled material from entering drains or waterways.
6. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of as unused product.
Hazard and Safety Data
The following table summarizes the key hazard and safety information for this compound.
| Hazard Classification | GHS Statements |
| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |
| Physical Hazards | Not classified as a physical hazard. |
| Exposure Control Parameters | Value |
| ACGIH TLV | TWA: 0.03 ppm (inhalable fraction and vapor) for Piperazine. |
| OSHA PEL | Not established. |
| NIOSH REL | Not established. |
Experimental Protocols
This document provides operational safety guidance and does not detail specific experimental protocols. Users should refer to their institution's specific standard operating procedures (SOPs) and the relevant scientific literature for detailed experimental methodologies. The safe handling procedures outlined in this guide should be integrated into all experimental work involving this compound.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
